molecular formula C83H132N26O24 B12345946 Angiogenin Fragment (108-123)

Angiogenin Fragment (108-123)

Cat. No.: B12345946
M. Wt: 1878.1 g/mol
InChI Key: SLPUTWRGWJPLQC-OHUKJTBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiogenin Fragment (108-123), with the sequence ENGLPVHLDQSIFRRP and CAS Number 112173-48-5, is a synthetic peptide corresponding to the C-terminal region (residues 108-123) of human angiogenin. This fragment acts as a potent inhibitor of angiogenin, a protein with critical roles in angiogenesis and neurological function. Its primary research value lies in its ability to selectively inhibit both the enzymatic and biological activities of full-length angiogenin. The mechanism of action involves the fragment's interference with angiogenin's ribonucleolytic activity, which is essential for its biological functions. Studies show that Angiogenin Fragment (108-123) inhibits the degradation of tRNA catalyzed by angiogenin in a concentration-dependent manner. This inhibition disrupts angiogenin's capacity to stimulate new blood vessel formation, as demonstrated by its significant reduction of angiogenin-induced neovascularization in the chick chorioallantoic membrane (CAM) assay. Given angiogenin's established role in promoting tumor growth and its emerging implications in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease, this inhibitory fragment is a valuable tool for researchers. It is used in studies aimed at dissecting the pathophysiological pathways of angiogenin, particularly in oncology research focused on halting tumor angiogenesis and in neuroscience research exploring neuroprotective mechanisms. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C83H132N26O24

Molecular Weight

1878.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1

InChI Key

SLPUTWRGWJPLQC-OHUKJTBKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis. Its C-terminal fragment, comprising amino acids 108-123, has emerged as a significant inhibitor of full-length angiogenin's biological activities. This technical guide provides a comprehensive overview of the mechanism of action of Angiogenin Fragment (108-123), detailing its inhibitory effects on ribonucleolytic activity, endothelial cell proliferation, and angiogenesis. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in targeting angiogenesis.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism through which Angiogenin Fragment (108-123) exerts its effects is through the competitive inhibition of the full-length Angiogenin protein. This inhibitory action targets Angiogenin's crucial ribonucleolytic activity, which is essential for its pro-angiogenic functions.

Inhibition of Ribonucleolytic Activity

Full-length Angiogenin possesses enzymatic activity, specifically cleaving transfer RNA (tRNA), which is a critical step in its pro-angiogenic signaling cascade. The 108-123 fragment acts as a competitive inhibitor of this process. It is understood that the C-terminal region of Angiogenin is vital for substrate recognition and binding. By mimicking this region, the 108-123 fragment likely binds to the active site of other Angiogenin molecules, thereby preventing the binding and cleavage of its natural substrate, tRNA.

Quantitative Data Summary

The inhibitory potency of Angiogenin Fragment (108-123) has been quantified in various assays. The following table summarizes the key quantitative data available.

ParameterValueAssaySource
Ki (Inhibition Constant) 278 µMtRNA Cleavage Assay[1]
Effect on HUVEC Proliferation InhibitoryCell Proliferation Assay[2]
Effect on Angiogenesis Significant DecreaseChick Chorioallantoic Membrane (CAM) Assay[1]

Impact on Cellular Signaling Pathways

Full-length Angiogenin is known to activate several downstream signaling pathways in endothelial cells, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways, both of which are central to cell proliferation, survival, and migration.[3] While direct studies on the effect of the 108-123 fragment on these pathways are limited, its inhibitory action on Angiogenin's primary functions suggests a consequential downstream blockade of these signaling cascades. By preventing Angiogenin from exerting its initial effects, the fragment indirectly suppresses the activation of ERK1/2 and Akt.

G Angiogenin Angiogenin Receptor Endothelial Cell Receptor Angiogenin->Receptor Binds Ang_Fragment Angiogenin Fragment (108-123) Ang_Fragment->Angiogenin Inhibits ERK_Akt ERK1/2 & Akt Signaling Receptor->ERK_Akt Activates Proliferation_Migration Cell Proliferation & Migration ERK_Akt->Proliferation_Migration Promotes Angiogenesis Angiogenesis Proliferation_Migration->Angiogenesis

Figure 1: Proposed inhibitory signaling pathway of Angiogenin Fragment (108-123).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Angiogenin Fragment (108-123).

Ribonucleolytic Activity Assay (tRNA Cleavage Assay)

This assay quantitatively measures the inhibition of Angiogenin's tRNA cleavage activity by the 108-123 fragment.

Materials:

  • Recombinant human Angiogenin

  • Angiogenin Fragment (108-123) peptide

  • Yeast tRNA

  • Reaction Buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)

  • RNase-free water

  • Gel loading buffer

  • Urea-polyacrylamide gel (e.g., 15%)

  • SYBR Gold nucleic acid stain

  • Gel imaging system

Procedure:

  • Reaction Setup: In RNase-free microcentrifuge tubes, prepare reaction mixtures containing Angiogenin and varying concentrations of the Angiogenin Fragment (108-123) in the reaction buffer. Include a control with Angiogenin only and a negative control with buffer only.

  • Initiation: Add tRNA to each reaction mixture to a final concentration of 1 µg/µL.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a urea-polyacrylamide gel and run the electrophoresis until adequate separation of tRNA fragments is achieved.

  • Visualization and Quantification: Stain the gel with SYBR Gold and visualize using a gel imaging system. Quantify the intensity of the cleaved tRNA bands relative to the intact tRNA band to determine the extent of inhibition. The Ki can be calculated using appropriate enzyme kinetics models.

G cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep Prepare reaction mixtures: - Angiogenin - Angiogenin Fragment (108-123) - Reaction Buffer Add_tRNA Add tRNA Prep->Add_tRNA Incubate Incubate at 37°C Add_tRNA->Incubate Terminate Terminate Reaction Incubate->Terminate PAGE Urea-PAGE Terminate->PAGE Stain SYBR Gold Staining PAGE->Stain Quantify Quantify Cleavage Stain->Quantify

Figure 2: Workflow for the tRNA Cleavage Assay.

Endothelial Cell Proliferation Assay

This assay assesses the inhibitory effect of Angiogenin Fragment (108-123) on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human Angiogenin

  • Angiogenin Fragment (108-123) peptide

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, XTT, or BrdU)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.

  • Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with Angiogenin (as a positive control for proliferation) and co-treat with varying concentrations of Angiogenin Fragment (108-123). Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, proliferating cells.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to evaluate the anti-angiogenic activity of Angiogenin Fragment (108-123).

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Thermanox coverslips or gelatin sponges

  • Recombinant human Angiogenin

  • Angiogenin Fragment (108-123) peptide

  • Stereomicroscope

  • Digital camera

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 10, place a sterile Thermanox coverslip or a small piece of gelatin sponge saturated with Angiogenin (positive control), Angiogenin plus Angiogenin Fragment (108-123), or PBS (negative control) onto the CAM.

  • Incubation: Reseal the window and return the eggs to the incubator for an additional 3 days.

  • Observation and Quantification: On day 13, open the eggs and observe the CAM under a stereomicroscope. Capture images of the area around the implant. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area. A significant reduction in vessel branching in the presence of the fragment indicates anti-angiogenic activity.[1]

Western Blot Analysis for ERK1/2 and Akt Phosphorylation

This protocol details the investigation of the inhibitory effect of Angiogenin Fragment (108-123) on Angiogenin-induced phosphorylation of ERK1/2 and Akt.

Materials:

  • HUVECs

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to near confluence, then serum-starve overnight. Treat cells with Angiogenin, Angiogenin plus Angiogenin Fragment (108-123), or vehicle for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_cell_prep Cell Preparation & Treatment cluster_western Western Blotting Culture Culture & Starve HUVECs Treat Treat with Angiogenin +/- Fragment (108-123) Culture->Treat Lyse Lyse Cells Treat->Lyse Quantify_Protein Quantify Protein Lyse->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Figure 3: Western Blotting Workflow.

Preparation and Handling of Angiogenin Fragment (108-123)

Solubility and Storage: Angiogenin Fragment (108-123) is a peptide and should be handled with care to maintain its integrity. For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[4] For experimental use, the peptide can be reconstituted in sterile, RNase-free water or a suitable buffer. It is advisable to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]

Conclusion and Future Directions

Angiogenin Fragment (108-123) represents a promising tool for the inhibition of angiogenesis through its competitive antagonism of full-length Angiogenin. Its well-defined mechanism of inhibiting ribonucleolytic activity provides a solid foundation for its use in research and as a potential therapeutic agent. Future research should focus on elucidating the precise downstream effects of this fragment on endothelial cell signaling pathways, such as ERK1/2 and Akt, to provide a more complete picture of its inhibitory actions. Furthermore, optimization of its delivery and stability in vivo will be crucial for translating its anti-angiogenic potential into clinical applications. This technical guide provides the necessary foundational knowledge and experimental frameworks to advance these research and development endeavors.

References

The Biological Activity of Angiogenin C-terminal Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), also known as Ribonuclease 5, is a 14.1 kDa protein and a potent stimulator of new blood vessel formation, a process critical in both physiological and pathological contexts such as tumor growth.[1][2] A member of the RNase A superfamily, ANG possesses a unique combination of ribonucleolytic activity and angiogenic capability.[3][4] Its mechanism involves interaction with endothelial and smooth muscle cells, leading to a cascade of events including cell migration, invasion, and proliferation.[5] A crucial aspect of its function is its translocation to the cell nucleus, where it enhances ribosomal RNA (rRNA) transcription, thereby promoting the protein synthesis required for cell growth.[1][6]

The C-terminal region of angiogenin (residues 108-123) plays a critical and dual role in regulating its function.[7] Structurally, the C-terminal tail, particularly the residue Gln-117, partially obstructs the active site, which explains why ANG's ribonucleolytic activity is 10⁵ to 10⁶ times lower than that of its homolog, RNase A.[3][6][8] This inherent regulation has made the C-terminal region a focal point for developing inhibitors. Synthetic peptides corresponding to this C-terminal domain have been shown to effectively inhibit both the enzymatic and biological activities of the full-length angiogenin protein.[9][10] This guide provides an in-depth overview of the biological activities of these C-terminal peptides, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Inhibitory Activities of C-terminal Peptides

Synthetic peptides derived from the C-terminal region of angiogenin function as competitive inhibitors, targeting the molecule's enzymatic and biological actions.[9][11] The peptide Ang(108-123) has been identified as a significant inhibitor of angiogenin-induced neovascularization.[10] Furthermore, related peptides like Ang(108-121) and Ang(108-122) have demonstrated the ability to abolish the inhibition of protein synthesis caused by angiogenin and to block its nuclease activity against substrates like tRNA.[3][9][10] This inhibitory profile makes these peptides valuable tools for studying angiogenesis and as potential starting points for anti-angiogenic therapeutic strategies.[12][13]

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory effects of angiogenin C-terminal peptides have been quantified in various assays. The data below summarizes the key findings from published research.

Peptide SequenceAssay TypeTarget/SubstrateQuantitative ValueFindingCitation
Ang(108-123)Ribonucleolytic Activity AssayAngiogenin / tRNAKi = 278 µM Functions as a competitive inhibitor of angiogenin's nuclease activity.[11]
Ang(108-123)Chick Chorioallantoic Membrane (CAM) AssayAngiogenin-induced neovascularization-Significantly decreases new blood vessel formation elicited by angiogenin.[9][10][11]
Ang(108-123)Cell Proliferation Assay (HUVEC)Endothelial cell proliferation-Inhibits human umbilical vein endothelial cell (HUVEC) proliferation.[14]
Ang(108-121)Cell-Free Protein Synthesis AssayProtein synthesis machinery / reticulocyte RNA-Transiently abolishes the inhibition of protein synthesis caused by angiogenin.[9][10]
Ang(108-122)Enzymatic & Biological AssaysAngiogenin activity-Inhibits the enzymatic and biological activities of angiogenin.[3]

Mechanism of Action and Signaling Pathways

Angiogenin exerts its biological effects through a multi-step process involving cell surface binding, internalization, and nuclear translocation, ultimately activating signaling pathways that promote cell proliferation and invasion.[1] C-terminal peptides inhibit these downstream effects by directly interfering with ANG's primary ribonucleolytic activity, which is essential for its angiogenic function.[1][15]

G cluster_0 Angiogenin Signaling Pathway cluster_1 Inhibition Mechanism ANG Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor Binds Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis PLC Activate PLC Receptor->PLC ERK_AKT Activate ERK1/2 & Akt Receptor->ERK_AKT Translocation Nuclear Translocation Endocytosis->Translocation rRNA ↑ rRNA Transcription in Nucleolus Translocation->rRNA ProteinSynth ↑ Protein Synthesis rRNA->ProteinSynth Proliferation Proliferation ProteinSynth->Proliferation Migration Migration ProteinSynth->Migration Invasion Invasion ProteinSynth->Invasion Angiogenesis Angiogenesis ProteinSynth->Angiogenesis ERK_AKT->Proliferation ERK_AKT->Migration ERK_AKT->Invasion ERK_AKT->Angiogenesis Peptide C-terminal Peptides (e.g., Ang(108-123)) Peptide->ANG

Fig 1. Angiogenin signaling and inhibition by C-terminal peptides.

The structural basis for this inhibition lies in the conformation of the C-terminal tail itself. In native angiogenin, this tail partially occludes the active site. Peptides mimicking this region can effectively compete with substrates, thereby preventing catalysis.

G ANG Angiogenin Protein Body Catalytic Triad (His-13, Lys-40, His-114) Putative Receptor Binding Site (residues 60-68) CTerm C-terminal Tail (residues 116-123) - Folds to block active site - Contains Gln-117 CTerm->ANG:f0 Intramolecular Interaction (Occludes Active Site) Peptide Inhibitory C-terminal Peptide Peptide->ANG:f0 Competitive Binding (Blocks Substrate Access)

Fig 2. Structural basis of C-terminal peptide inhibition.

Experimental Protocols

The evaluation of angiogenin C-terminal peptides requires a series of specialized assays to measure their effects on enzymatic activity, cell behavior, and tissue-level angiogenesis.

G cluster_0 General Workflow start Synthesize & Purify C-terminal Peptide step1 Step 1: In Vitro Enzymatic Assay start->step1 step2 Step 2: Cell-Based Proliferation Assay step1->step2 step3 Step 3: In Vitro / Ex Vivo Angiogenesis Assay step2->step3 end Determine Inhibitory Activity step3->end

Fig 3. Workflow for assessing C-terminal peptide activity.
Ribonucleolytic Activity Assay

This assay measures the ability of a peptide to inhibit ANG's cleavage of an RNA substrate.

  • Objective: To determine the inhibition constant (Ki) of a C-terminal peptide.

  • Materials:

    • Purified human angiogenin.

    • Synthetic C-terminal peptide (e.g., Ang(108-123)).

    • RNA substrate (e.g., transfer RNA (tRNA)).[11]

    • Assay Buffer (e.g., 0.05 M MES–NaOH, pH 6.0, containing 0.10 M NaCl).[16]

    • Method for detecting RNA cleavage (e.g., gel electrophoresis, fluorescent RNA substrate).

  • Protocol:

    • A fixed concentration of angiogenin is pre-incubated with varying concentrations of the inhibitory peptide in the assay buffer at 25°C.

    • The reaction is initiated by the addition of the tRNA substrate.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is stopped (e.g., by adding a denaturing agent).

    • The extent of RNA cleavage is quantified. For example, in an in vitro tRNA cleavage assay, products can be separated on a denaturing polyacrylamide gel and visualized by staining.[17]

    • The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to determine the Ki value.[16]

Cell Proliferation Assay

These assays determine the effect of the peptides on the growth of endothelial cells, which is a hallmark of angiogenesis.

  • Objective: To assess the peptide's ability to inhibit angiogenin-stimulated endothelial cell proliferation.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.[14][18]

  • Protocol (Example using CyQUANT® Assay): [18]

    • HUVEC cells are seeded at a density of approximately 5,000 cells per well in a 96-well microplate and cultured for 24 hours.

    • The growth medium is replaced with a basal medium (e.g., EBM-2) containing angiogenin (e.g., 1 µg/ml) with or without varying concentrations of the C-terminal peptide.

    • Cells are incubated for a specified period (e.g., 48-72 hours).

    • At the end of the incubation, the medium is removed, and cells are lysed using a fluorescent dye binding solution (e.g., CyQUANT® NF). This dye fluoresces upon binding to cellular nucleic acids.

    • Fluorescence intensity is measured using a fluorimeter (e.g., excitation at 485 nm, emission at 530 nm).

    • A decrease in fluorescence in peptide-treated wells compared to wells treated with angiogenin alone indicates inhibition of proliferation.

  • Alternative Methods: Other methods include the BrdU incorporation assay, which measures DNA synthesis, or the MTS assay, which measures metabolic activity.[14][19]

Angiogenesis Assays

These assays model the formation of new blood vessels and provide a more complex biological context for evaluating peptide inhibitors.

A. Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To evaluate the anti-angiogenic effect of a peptide in a living tissue context.[10][20]

  • Protocol:

    • Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the CAM.

    • A small window is cut into the eggshell to expose the CAM.

    • A sterile, non-inflammatory carrier (e.g., a small filter disk or methylcellulose pellet) containing angiogenin, with or without the inhibitory peptide, is placed directly onto the CAM. A carrier with buffer alone serves as a negative control.

    • The window is sealed, and the eggs are incubated for another 2-3 days.

    • The CAM is then examined visually and microscopically for the formation of new blood vessels radiating from the implant.

    • Angiogenesis is scored based on the density and pattern of the new vessels. A significant decrease in vessel formation in the presence of the peptide indicates anti-angiogenic activity.[9][10]

B. Endothelial Cell Tube Formation Assay (Matrigel Assay)

  • Objective: To model the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.[14][21][22]

  • Protocol:

    • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel™). The plate is incubated at 37°C to allow the matrix to solidify.

    • HUVEC cells are seeded onto the solidified matrix in a basal medium containing angiogenin and varying concentrations of the C-terminal peptide.

    • The plate is incubated at 37°C for 6-18 hours.

    • During incubation, endothelial cells will align and form a network of tube-like structures.

    • The formation of these tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, or total tube area are measured using imaging software.

    • A reduction in these parameters in the presence of the peptide indicates inhibition of this critical step in angiogenesis.[14][22]

Conclusion

Angiogenin C-terminal peptides represent a well-characterized class of inhibitors that target the essential ribonucleolytic and angiogenic functions of the parent protein. Their mechanism of action, rooted in the competitive inhibition of the active site, is supported by both quantitative enzymatic data and functional cell-based and ex vivo assays. The detailed protocols provided herein offer a robust framework for researchers to further investigate these peptides and to screen for novel, more potent inhibitors. As our understanding of the intricate role of angiogenin in cancer and other diseases expands, its C-terminal domain will remain a prime target for the development of next-generation anti-angiogenic therapeutics.

References

Angiogenin Fragment (108-123): A Competitive Inhibitor Targeting Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. Its enzymatic ribonucleolytic activity is indispensable for its angiogenic function. This technical guide delves into the characteristics and mechanisms of Angiogenin Fragment (108-123), a C-terminal peptide segment of ANG that acts as a competitive inhibitor. By interfering with the ribonucleolytic activity of the full-length protein, this fragment presents a promising avenue for the development of novel anti-angiogenic therapeutics. This document provides a comprehensive overview of the quantitative data supporting its inhibitory action, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Angiogenin and its Role in Angiogenesis

Angiogenin is a 14 kDa secreted ribonuclease that belongs to the RNase A superfamily. It is a potent inducer of blood vessel formation, a process known as angiogenesis.[1] The mechanism of action of angiogenin is multifaceted, involving several key steps:

  • Receptor Binding: Angiogenin binds to endothelial cell surface receptors, although a single definitive receptor remains elusive. A putative 170-kDa protein has been identified as a potential receptor.[2]

  • Signal Transduction: Upon binding, ANG activates intracellular signaling cascades, including the ERK1/2 and Akt pathways, which promote cell survival and proliferation.[1]

  • Nuclear Translocation: Angiogenin is internalized by endothelial cells and translocates to the nucleus.[1]

  • Ribonucleolytic Activity: In the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription.[2] It also cleaves transfer RNA (tRNA) in the cytoplasm under stress conditions, leading to the production of tRNA-derived stress-induced fragments (tiRNAs) that can inhibit translation.[3] This ribonucleolytic activity is crucial for its angiogenic effects.

Given its central role in promoting angiogenesis, particularly in the context of cancer, inhibiting the function of angiogenin has emerged as a key strategy in anti-cancer drug development.

Angiogenin Fragment (108-123) as a Competitive Inhibitor

The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a competitive inhibitor of the full-length protein.[4][5] This peptide fragment effectively curtails the biological activities of angiogenin by directly competing for its active site, thereby inhibiting its essential ribonucleolytic function.[4]

Quantitative Inhibition Data

The inhibitory potential of Angiogenin Fragment (108-123) and other inhibitors has been quantified through various biochemical and cellular assays. The table below summarizes key quantitative data for Angiogenin inhibitors.

InhibitorTypeKi ValueIC50 ValueTargetReference
Angiogenin Fragment (108-123) Peptide (Competitive)278 µM-Ribonucleolytic Site[4]
Placental Ribonuclease Inhibitor (RI)Protein (Tight-binding)0.7 fM-Ribonucleolytic Site[4]
Small Molecule N-65828Small Molecule81 µM-Active Site[4]
Peptide Inhibitors (various)Peptide (Competitive)56-641 µM-Ribonucleolytic Site[4]

Mechanism of Competitive Inhibition

Angiogenin Fragment (108-123) mimics a substrate-binding region of the native protein. By occupying the active site, it prevents the binding and cleavage of natural substrates like tRNA, thereby abrogating the downstream signaling and cellular processes that lead to angiogenesis.

cluster_0 Normal Angiogenin Function cluster_1 Inhibition by Angiogenin Fragment (108-123) Angiogenin Angiogenin ActiveSite Active Site Angiogenin->ActiveSite contains BlockedActiveSite Blocked Active Site Product Cleaved RNA ActiveSite->Product catalyzes Substrate tRNA/rRNA Substrate->ActiveSite binds to Angiogenesis Angiogenesis Product->Angiogenesis promotes Inhibitor Angiogenin Fragment (108-123) Inhibitor->BlockedActiveSite binds to NoProduct No RNA Cleavage BlockedActiveSite->NoProduct results in NoAngiogenesis Inhibition of Angiogenesis NoProduct->NoAngiogenesis leads to ANG Angiogenin Receptor Cell Surface Receptor (e.g., 170-kDa protein) ANG->Receptor binds ERK ERK1/2 Pathway Receptor->ERK AKT Akt Pathway Receptor->AKT NuclearTranslocation Nuclear Translocation Receptor->NuclearTranslocation Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis rRNA rRNA Transcription NuclearTranslocation->rRNA tRNA tRNA Cleavage (Stress Response) NuclearTranslocation->tRNA rRNA->Angiogenesis tRNA->Angiogenesis Start Start CoatPlate Coat 96-well plate with Matrigel Start->CoatPlate HarvestCells Harvest and resuspend HUVECs Start->HarvestCells SeedCells Seed HUVECs onto Matrigel CoatPlate->SeedCells Pretreat Pre-treat HUVECs with Angiogenin Fragment (108-123) HarvestCells->Pretreat Stimulate Stimulate with Angiogenin Pretreat->Stimulate Stimulate->SeedCells Incubate Incubate for 4-18 hours SeedCells->Incubate Visualize Visualize and quantify tube formation Incubate->Visualize End End Visualize->End

References

Technical Guide: The Ribonucleolytic Activity and Inhibitory Function of Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenin (ANG) is a 14.1 kDa protein renowned for its potent pro-angiogenic capabilities, playing a critical role in the formation of new blood vessels under both physiological and pathological conditions, including tumor growth.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG's biological functions are intrinsically linked to its weak, yet essential, ribonucleolytic activity.[3][4] This guide focuses on a specific C-terminal peptide fragment of Angiogenin, spanning residues 108-123. Contrary to possessing enzymatic function, this fragment acts as a competitive inhibitor of the full-length ANG protein.[5][6] It effectively suppresses ANG's enzymatic and, consequently, its biological activities by interfering with substrate binding and the necessary conformational changes for catalysis.[5][7] This inhibitory profile makes the Angiogenin (108-123) fragment a significant tool for studying the mechanisms of angiogenesis and a potential lead for developing anti-angiogenic therapeutics.

The Role of the C-Terminal Region in Angiogenin Function

The C-terminal region of human Angiogenin plays a dual role in its enzymatic activity.[7] While the primary catalytic site is composed of key residues like His-13, Lys-40, and His-114, the C-terminal tail is crucial for modulating substrate access and binding.[2][3] Specifically, residue Gln-117 obstructs the pyrimidine-binding site, which is a primary reason for ANG's significantly lower ribonucleolytic activity compared to other RNases.[8][9] For catalysis to occur, the C-terminal region must undergo a conformational change to expose the active site.[7][8]

The fragment (108-123) represents a critical part of this C-terminal tail. Residues within this fragment, particularly Arg-121, Arg-122, and Pro-123, are thought to form a peripheral subsite for binding polymeric RNA substrates like tRNA.[5][7] However, the full fragment acts to inhibit the parent molecule. Synthetic peptides from this C-terminal region have been shown to effectively inhibit both the enzymatic and biological activities of Angiogenin, whereas peptides from the N-terminal region have no such effect.[6]

Mechanism of Action: Competitive Inhibition

The Angiogenin fragment (108-123) does not exhibit intrinsic ribonucleolytic activity.[10] Instead, it functions as a competitive inhibitor of the full-length Angiogenin protein.[5] The mechanism involves the peptide fragment binding to the Angiogenin molecule and disrupting its normal enzymatic function.[5] It competes with natural RNA substrates for access to either the active site or essential peripheral binding regions, thereby preventing the degradation of substrates like tRNA.[5][6] This inhibitory action directly suppresses the biological cascades that depend on ANG's RNase activity, most notably neovascularization.[5][6]

ANG Full-Length Angiogenin (ANG) ActiveSite ANG Active Site & Peripheral Binding Site ANG->ActiveSite has Substrate RNA Substrate (e.g., tRNA) Binding Binding & Conformational Change Substrate->Binding Binds to ANG Fragment ANG Fragment (108-123) Fragment->Binding Competitively Binds to ANG ActiveSite->Binding Cleavage RNA Cleavage Binding->Cleavage Leads to NoCleavage Inhibition of RNA Cleavage Binding->NoCleavage Prevents Angiogenesis Angiogenesis Cleavage->Angiogenesis Promotes NoAngiogenesis Inhibition of Angiogenesis NoCleavage->NoAngiogenesis Results in

Caption: Competitive inhibition model of Angiogenin by its C-terminal fragment (108-123).

Quantitative Analysis of Inhibitory Activity

Kinetic studies have quantified the inhibitory effect of the Angiogenin (108-123) fragment on the ribonucleolytic activity of the full-length protein. The data underscores a concentration-dependent, competitive inhibition mechanism.

ParameterValueSubstrateConditionsReference
Inhibitor Angiogenin (108-123)tRNAN/A[5]
Inhibition Type CompetitivetRNAN/A[5]
Apparent Ki 278 µMtRNApH 7.0, 37°C[5]
Inhibition (%) 39%tRNAStandard assay, 10 min incubation[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to characterize the inhibitory function of the Angiogenin (108-123) fragment.

Ribonucleolytic Activity Inhibition Assay

This in vitro assay measures the ability of the ANG (108-123) fragment to inhibit the RNA-cleaving activity of full-length Angiogenin.

  • Principle: The rate of RNA degradation by Angiogenin is measured in the presence and absence of the inhibitory fragment. Inhibition is quantified by the reduction in RNA cleavage.

  • Materials:

    • Recombinant Human Angiogenin

    • Synthetic Angiogenin (108-123) peptide

    • RNA Substrate: Yeast tRNA or Ribosomal RNA (rRNA)

    • Assay Buffer: 0.1 M Imidazole-HCl, 0.1 M NaCl, pH 6.0-7.0

    • Reaction Stop Solution: e.g., 2% perchloric acid, 0.25% uranyl acetate for precipitation assays.

    • Quantification Method: Spectrophotometer (for acid-soluble fragments) or Agarose Gel Electrophoresis equipment.

  • Procedure:

    • Prepare a series of reaction tubes containing a fixed concentration of Angiogenin and varying concentrations of the Angiogenin (108-123) fragment in the assay buffer. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixtures at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the tRNA substrate to each tube.

    • Incubate the reactions at 37°C for a defined time course (e.g., 10, 20, 30 minutes).

    • Terminate the reaction by adding the stop solution.

    • Analysis (Method A - Gel Electrophoresis): Run the reaction products on a 1.5% agarose gel. Stain with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the degradation of the high-molecular-weight RNA bands compared to the control.

    • Analysis (Method B - Acid Precipitation): Centrifuge the tubes to pellet the undigested RNA. Measure the absorbance of the supernatant (containing small, acid-soluble RNA fragments) at 260 nm. Inhibition is calculated as the percentage decrease in A260 reading compared to the control.

start Start prep Prepare Reactions: ANG + Buffer +/- ANG Fragment (108-123) start->prep preincubate Pre-incubate at 37°C (15 min) prep->preincubate add_rna Initiate Reaction: Add tRNA Substrate preincubate->add_rna incubate Incubate at 37°C (Time Course) add_rna->incubate stop Terminate Reaction incubate->stop analysis Analyze Products stop->analysis gel Agarose Gel Electrophoresis: Visualize RNA Degradation analysis->gel Qualitative spectro Acid Precipitation: Measure A260 of Soluble Fragments analysis->spectro Quantitative end End gel->end spectro->end cluster_0 ANG Extracellular Angiogenin Receptor Cell Surface Binding (Actin / 170kDa Receptor) ANG->Receptor Block Inhibition of Ribonucleolytic Activity Internal Endocytosis & Nuclear Translocation Receptor->Internal Nucleus Nucleus: ANG cleaves RNA, stimulates rRNA transcription Internal->Nucleus Proliferation Cell Proliferation, Migration, Tube Formation Nucleus->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Fragment ANG Fragment (108-123) Fragment->ANG Binds to Block->Nucleus Prevents

References

Structural Analysis of Angiogenin Fragment (108-123): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth structural and functional analysis of the Angiogenin (ANG) fragment corresponding to residues 108-123. This C-terminal peptide of human Angiogenin acts as a competitive inhibitor of the full-length protein, playing a crucial role in the modulation of angiogenesis and other cellular processes. This document summarizes the available quantitative data, outlines detailed experimental protocols for its structural characterization, and visualizes its mechanism of action and analytical workflows. While a high-resolution, three-dimensional structure of the isolated fragment is not publicly available, this guide leverages structural information from the full-length protein and functional data to provide a comprehensive overview for research and drug development applications.

Introduction

Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, known for its potent angiogenic activity.[1] It is involved in the formation of new blood vessels, a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[2] The C-terminal fragment of Angiogenin, comprising residues 108-123, has been identified as a functional inhibitor of the full-length protein.[3] This peptide, with the sequence ENGLPVHLDQSIFRRP, competitively inhibits the ribonucleolytic activity of Angiogenin, thereby modulating its angiogenic effects.[3] Understanding the structural features of this fragment is paramount for the development of novel anti-angiogenic therapies.

Quantitative Data

The primary sequence and inhibitory activity of the Angiogenin (108-123) fragment are summarized below.

Table 1: Primary Sequence and Physicochemical Properties
PropertyValue
Amino Acid SequenceENGLPVHLDQSIFRRP
Molecular FormulaC83H132N26O24
Residue Count16
Table 2: Inhibitory Activity
ParameterValueSubstrateReference
Apparent Inhibition Constant (Ki)278 μMtransfer Ribonucleic Acid (tRNA)[3]

Mechanism of Action and Signaling Pathway

The Angiogenin (108-123) fragment functions as a competitive inhibitor of the full-length Angiogenin protein.[3] The critical residues for this inhibitory activity are located at its C-terminus, specifically Arginine 121 (Arg121), Arginine 122 (Arg122), and Proline 123 (Pro123).[3] These residues are thought to mimic the binding site for polymeric ribonucleic acid substrates, allowing the fragment to compete with natural substrates for binding to the active site of Angiogenin.[3]

Full-length Angiogenin exerts its biological effects, in part, by translocating to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a key step in ribosome biogenesis and subsequent protein synthesis and cell growth.[3] The (108-123) peptide fragment interferes with these nuclear processes, thereby reducing the angiogenic potential of endothelial cells.[3]

Inhibitory Mechanism of Angiogenin (108-123) Fragment cluster_0 Full-Length Angiogenin (ANG) Activity cluster_1 Inhibition by ANG (108-123) Fragment ANG Angiogenin Ribosome Ribosome ANG->Ribosome Binds to Nucleus Nucleus ANG->Nucleus Translocates to Cleaved_tRNA Cleaved tRNA Ribosome->Cleaved_tRNA Activates ANG to cleave tRNA tRNA tRNA->Cleaved_tRNA rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Stimulates Angiogenesis Angiogenesis rRNA_Transcription->Angiogenesis Promotes ANG_Fragment ANG (108-123) Fragment (Competitive Inhibitor) ANG_Fragment->ANG Binds to Active Site

Figure 1: Inhibitory pathway of the Angiogenin (108-123) fragment on Angiogenin's biological activity.

Experimental Protocols for Structural Analysis

While a definitive high-resolution structure of the isolated Angiogenin (108-123) fragment is not available, the following are detailed methodologies that can be employed for its structural characterization.

Peptide Synthesis and Purification

The Angiogenin (108-123) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in different solvent conditions.

Methodology:

  • Prepare a stock solution of the purified Angiogenin (108-123) peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Determine the precise peptide concentration using UV absorbance at 280 nm or a colorimetric assay.

  • Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a spectropolarimeter.

  • Record spectra in aqueous buffer and in the presence of membrane-mimicking environments (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to assess conformational changes upon interaction with hydrophobic environments.

  • Deconvolute the resulting spectra using appropriate algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of different secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution.

Methodology:

  • For complete resonance assignment, prepare a sample of the peptide with uniform 13C and 15N isotopic labeling. This is typically achieved through expression in E. coli grown in labeled minimal media, though for a peptide of this size, chemical synthesis with labeled amino acids is also feasible.

  • Dissolve the labeled peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.5).

  • Acquire a series of multidimensional NMR experiments at a high-field spectrometer (e.g., 600 MHz or higher), including:

    • 2D 1H-15N HSQC for backbone amide assignments.

    • 3D HNCACB and CBCA(CO)NH for sequential backbone assignments.

    • 3D HCCH-TOCSY for side-chain assignments.

    • 3D 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC to obtain distance restraints from Nuclear Overhauser Effects (NOEs).

  • Process the NMR data using appropriate software (e.g., NMRPipe).

  • Analyze the spectra to assign chemical shifts and identify NOEs.

  • Use the experimental restraints (NOE-derived distances, dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or Xplor-NIH.

  • Validate the quality of the resulting structures using programs like PROCHECK-NMR.

General Workflow for Peptide Structural Analysis cluster_0 Sample Preparation cluster_1 Structural Characterization cluster_2 Data Analysis & Modeling Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (RP-HPLC) Synthesis->Purification Verification Verification (Mass Spectrometry) Purification->Verification CD Circular Dichroism (Secondary Structure) Verification->CD NMR NMR Spectroscopy (3D Structure) Verification->NMR CD_Analysis CD Spectra Deconvolution CD->CD_Analysis NMR_Analysis NMR Data Processing & Structure Calculation NMR->NMR_Analysis MD Molecular Dynamics (Conformational Dynamics) MD_Analysis Trajectory Analysis MD->MD_Analysis Structure_Model 3D Structural Model NMR_Analysis->Structure_Model Structure_Model->MD

Figure 2: A generalized experimental workflow for the structural analysis of the Angiogenin (108-123) peptide.

Molecular Dynamics (MD) Simulations

Objective: To investigate the conformational dynamics and stability of the peptide in a simulated physiological environment.

Methodology:

  • If an experimentally determined structure is unavailable, generate a starting conformation of the Angiogenin (108-123) peptide using homology modeling (based on the C-terminal region of the full-length Angiogenin structure, e.g., PDB ID: 1B1I) or ab initio modeling.

  • Place the peptide structure in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

  • Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

  • Perform an energy minimization of the system to remove steric clashes.

  • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.

  • Run a production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.

  • Analyze the resulting trajectory for parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding patterns.

Conclusion

The Angiogenin (108-123) fragment is a significant inhibitory peptide with therapeutic potential. While its isolated high-resolution structure remains to be determined, this guide provides a comprehensive overview of its known characteristics and a roadmap for its detailed structural elucidation. The provided experimental protocols for CD, NMR, and MD simulations offer a robust framework for researchers to investigate the structure-function relationship of this and other peptide-based modulators of Angiogenin activity. Future structural studies will be invaluable for the rational design of more potent and specific inhibitors of Angiogenin for applications in oncology and other angiogenesis-dependent diseases.

References

The Discovery and Initial Characterization of Angiogenin Fragment (108-123): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenin (ANG), a 14.1 kDa protein, is a potent stimulator of neovascularization and is implicated in tumor growth and metastasis. Its biological activity is multifaceted, involving ribonucleolytic action and the induction of various cellular responses in endothelial cells, including proliferation, migration, and tube formation. The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a key inhibitor of the full-length protein's enzymatic and biological functions. This technical guide provides a comprehensive overview of the discovery and initial characterization of Angiogenin Fragment (108-123), presenting quantitative data on its inhibitory effects, detailed methodologies for key experimental assays, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, cancer biology, and therapeutic peptide development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor development. Angiogenin, first isolated from the conditioned medium of a human colon adenocarcinoma cell line, is a potent angiogenic factor.[1] It is a member of the ribonuclease A superfamily and possesses ribonucleolytic activity, which is crucial for its biological functions.[1] The quest to modulate the angiogenic activity of ANG for therapeutic purposes has led to the investigation of its structure-function relationships and the identification of inhibitory domains. Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit its enzymatic and biological activities, with the fragment spanning residues 108-123 emerging as a significant inhibitor.[2][3] This fragment represents a promising lead for the development of anti-angiogenic therapies.

Quantitative Data on Inhibitory Activity

The inhibitory potential of Angiogenin Fragment (108-123) has been quantified in various assays. The following tables summarize the key quantitative data from initial characterization studies.

ParameterValueAssaySubstrateReference
Apparent Inhibition Constant (Ki)278 µMRibonucleolytic Activity AssaytRNA[4]
Inhibition of tRNA degradation39%Ribonucleolytic Activity AssaytRNA[4]
Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity by Fragment (108-123)
AssayEndpoint MeasuredResultReference
Chick Chorioallantoic Membrane (CAM) AssayNeovascularizationSignificantly decreased[2][3]
Endothelial Cell ProliferationCell number/DNA synthesisInhibition (qualitative)[4]
Endothelial Cell Tube FormationTube length/branch pointsDisruption of tube formation[4]
Table 2: Inhibition of Angiogenin's Biological Activities by Fragment (108-123)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following are protocols for the key experiments used in the characterization of Angiogenin Fragment (108-123).

Ribonucleolytic Activity Assay

This assay measures the ability of Angiogenin Fragment (108-123) to inhibit the RNA-cleaving activity of full-length Angiogenin.

Materials:

  • Human Angiogenin

  • Angiogenin Fragment (108-123)

  • Transfer RNA (tRNA)

  • Assay Buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl)

  • Nuclease-free water

  • Gel electrophoresis apparatus

  • Ethidium bromide or other RNA stain

Procedure:

  • Prepare a stock solution of Angiogenin Fragment (108-123) in nuclease-free water.

  • In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of Angiogenin and tRNA in the assay buffer.

  • Add increasing concentrations of Angiogenin Fragment (108-123) to the respective tubes. Include a control with no fragment.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a gel loading buffer containing a denaturing agent.

  • Analyze the RNA degradation products by electrophoresis on a denaturing polyacrylamide gel.

  • Stain the gel with ethidium bromide and visualize the RNA bands under UV light.

  • Quantify the amount of intact tRNA remaining in each lane using densitometry.

  • Calculate the percentage of inhibition for each concentration of the fragment and determine the apparent inhibition constant (Ki).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess angiogenesis and its inhibition.

Materials:

  • Fertilized chicken eggs

  • Angiogenin

  • Angiogenin Fragment (108-123)

  • Sterile PBS

  • Thermostable, non-inflammatory carrier (e.g., methylcellulose discs)

  • Egg incubator

  • Stereomicroscope

  • Surgical tools (forceps, scissors)

Procedure:

  • Incubate fertilized chicken eggs at 37-38°C in a humidified incubator for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Prepare the test samples by impregnating sterile methylcellulose discs with Angiogenin alone (positive control), Angiogenin mixed with Angiogenin Fragment (108-123), or PBS (negative control).

  • Carefully place the discs on the CAM.

  • Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.

  • On the day of observation, open the window and examine the CAM under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.

  • Compare the angiogenic response in the presence and absence of the inhibitory fragment.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures and the inhibitory effect of Angiogenin Fragment (108-123) on this process.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • Angiogenin

  • Angiogenin Fragment (108-123)

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

  • Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a serum-free or low-serum medium.

  • Treat the HUVEC suspension with Angiogenin alone, Angiogenin in combination with various concentrations of Angiogenin Fragment (108-123), or medium alone (control).

  • Seed the treated HUVECs onto the solidified basement membrane matrix.

  • Incubate at 37°C for 4-18 hours.

  • Visualize the formation of tube-like structures using an inverted microscope.

  • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.

Signaling Pathways

Full-length Angiogenin exerts its effects on endothelial cells by activating intracellular signaling cascades, primarily the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Angiogenin Fragment (108-123), by inhibiting the binding of Angiogenin to its cell surface receptor, is hypothesized to block the initiation of these downstream signaling events.

Angiogenin-Induced Signaling

Angiogenin_Signaling ANG Angiogenin Receptor Cell Surface Receptor ANG->Receptor PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibition_Pathway ANG_Frag Angiogenin Fragment (108-123) ANG Angiogenin ANG_Frag->ANG Inhibits Binding Receptor Cell Surface Receptor ANG->Receptor Signaling Downstream Signaling (ERK, Akt) Receptor->Signaling Blocked Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ribonuclease Ribonuclease Assay Proliferation Cell Proliferation Assay Tube_Formation Tube Formation Assay CAM CAM Assay Peptide Angiogenin Fragment (108-123) Synthesis Peptide->Ribonuclease Peptide->Proliferation Peptide->Tube_Formation Peptide->CAM

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG) is a potent angiogenic factor involved in the formation of new blood vessels, a critical process in both physiological development and pathological conditions such as tumor growth. The C-terminal fragment of angiogenin, comprising amino acids 108-123 with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (ENGLPVHLDQSIFRRP), has been identified as a significant inhibitor of the enzymatic and biological activities of the full-length angiogenin protein.[1][2] This peptide fragment competitively inhibits the ribonucleolytic activity of angiogenin, thereby disrupting downstream signaling pathways that lead to cell proliferation, migration, and tube formation, all essential steps in angiogenesis.[1][2]

These application notes provide detailed protocols for the chemical synthesis of Angiogenin Fragment (108-123) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of Angiogenin Fragment (108-123)
PropertyValue
Amino Acid Sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro
One-Letter Code ENGLPVHLDQSIFRRP
Molecular Formula C₈₃H₁₃₂N₂₆O₂₄
Molecular Weight 1878.1 g/mol
CAS Number 112173-48-5
Table 2: Expected Yield and Purity
StageTypical Yield (%)Typical Purity (%)
Crude Peptide 60 - 8050 - 70
Purified Peptide 20 - 40> 95

Note: Yields and purity are dependent on the efficiency of synthesis and purification and may vary.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiogenin Fragment (108-123)

This protocol outlines the manual synthesis of Angiogenin Fragment (108-123) on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

  • Resin: Rink Amide resin (0.5-0.8 mmol/g loading capacity)

  • Fmoc-Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time. If it remains positive, perform a second coupling.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, starting from the C-terminal Proline and ending with the N-terminal Glutamic acid.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.

Protocol 2: Cleavage and Deprotection of Angiogenin Fragment (108-123)

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole.[3][4]

    • Note: This cocktail is effective for peptides containing arginine residues with sulfonyl protecting groups.[3]

  • Cold Diethyl Ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).[4]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification of Angiogenin Fragment (108-123) by RP-HPLC

This protocol details the purification of the crude peptide using a preparative reverse-phase HPLC system.

Materials:

  • HPLC System: Preparative HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Elution:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10-15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified peptide as a white powder.

Protocol 4: Characterization of Purified Angiogenin Fragment (108-123)

Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The expected monoisotopic mass should correspond to the calculated mass of the peptide.

Analytical HPLC:

  • Assess the final purity of the peptide using an analytical C18 RP-HPLC column with a suitable gradient (e.g., 5-95% acetonitrile in 30 minutes). Purity should be >95%.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Characterization Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat for all 16 Amino Acids Wash1->Repeat Repeat->Deprotection1 FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Dry Drying FinalDeprotection->Dry Cleavage Cleavage with Reagent R (TFA/Thioanisole/EDT/Anisole) Dry->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Drying_Crude Drying of Crude Peptide Centrifugation->Drying_Crude HPLC Preparative RP-HPLC (C18 Column) Drying_Crude->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Analytical HPLC Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization MS_Analysis Mass Spectrometry Lyophilization->MS_Analysis

Caption: Experimental workflow for the synthesis and purification of Angiogenin Fragment (108-123).

signaling_pathway cluster_inhibition Inhibition by Angiogenin Fragment (108-123) cluster_angiogenin_action Angiogenin Signaling Pathway Ang_Fragment Angiogenin Fragment (108-123) Angiogenin Angiogenin Ang_Fragment->Angiogenin Competitive Inhibition Receptor Endothelial Cell Receptor Angiogenin->Receptor RNase_Activity Ribonucleolytic Activity Angiogenin->RNase_Activity Signaling Intracellular Signaling Cascade (e.g., ERK1/2, Akt activation) Receptor->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Signaling->Angiogenesis RNase_Activity->Angiogenesis

Caption: Inhibitory mechanism of Angiogenin Fragment (108-123) on the Angiogenin signaling pathway.

References

Application Notes and Protocols: Utilizing Angiogenin Fragment (108-123) in the Chick Chorioallantoic Membrane (CAM) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. Angiogenin (ANG) is a potent, 14.1 kDa polypeptide that induces neovascularization. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis due to its highly vascularized nature, accessibility, and cost-effectiveness. This document provides detailed protocols for utilizing the Angiogenin fragment (108-123), a known inhibitor of Angiogenin's biological activity, in the CAM assay to assess its anti-angiogenic potential.

Principle of the Assay

The CAM assay involves the application of a substance of interest onto the chorioallantoic membrane of a developing chick embryo. The rich vascular network of the CAM responds to pro- or anti-angiogenic stimuli, which can be quantified by observing changes in blood vessel growth, density, and branching. Angiogenin fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin. It has been shown to inhibit the enzymatic and biological activities of Angiogenin, including its ability to induce new blood vessel formation. By applying this fragment to the CAM, researchers can quantify its inhibitory effect on angiogenesis.

Data Presentation

The following table summarizes the expected qualitative and potential quantitative outcomes of applying Angiogenin Fragment (108-123) in a CAM assay, based on published literature.

Treatment GroupCompoundExpected Outcome on CAM VasculatureMethod of QuantificationReference
Negative Control Phosphate-Buffered Saline (PBS) or vehicleNormal, well-developed vascular network.Baseline for comparison.General CAM Assay Protocols
Positive Control Angiogenin (full-length)Increased vessel density, length, and branching in a characteristic "spoke-wheel" pattern.Vessel density, branch point counting, total vessel length.General Angiogenesis Literature
Experimental Group Angiogenin Fragment (108-123)Significant decrease in neovascularization; reduced vessel density and branching compared to the positive control.Vessel density, branch point counting, total vessel length, percentage inhibition.Rybak et al., 1989[1][2]

Note: The seminal 1989 study by Rybak et al. reported a "significant decrease" in neovascularization with Angiogenin Fragment (108-123). For precise quantitative data such as percentage of inhibition, researchers should consult the full-text article.

Experimental Protocols

This section provides a detailed methodology for performing the in ovo CAM assay to test the anti-angiogenic effects of Angiogenin Fragment (108-123).

Materials and Reagents
  • Fertilized chicken eggs (e.g., White Leghorn)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Angiogenin Fragment (108-123) (lyophilized)

  • Full-length Angiogenin (for positive control)

  • Sterile, inert carrier (e.g., gelatin sponges, filter paper discs)

  • Egg incubator with humidity control

  • Egg candler

  • Rotary tool with a fine cutting disc or sterile scissors

  • Sterile forceps

  • Parafilm or sterile adhesive tape

  • Stereomicroscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Protocol

1. Egg Incubation and Preparation (Day 0 - Day 3)

  • Obtain fertilized chicken eggs and place them in an egg incubator at 37.5°C with 60-70% humidity.

  • Incubate the eggs for 3 days.

2. Windowing the Eggs (Day 3)

  • Wipe the eggs with 70% ethanol to sterilize the shell surface.

  • Using an egg candler in a dark room, identify the location of the air sac (usually at the blunt end of the egg) and the developing embryo with its vascular system.

  • Mark a small window on the side of the egg, away from the embryo.

  • Carefully create a small opening in the eggshell over the air sac.

  • Gently apply negative pressure to the hole over the air sac to detach the CAM from the shell membrane.

  • Using a rotary tool or sterile scissors, carefully cut a 1-2 cm² window in the eggshell at the marked location.

  • Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.

3. Application of Test Substances (Day 8-10)

  • Prepare sterile solutions of Angiogenin Fragment (108-123) and full-length Angiogenin in PBS at the desired concentrations. A vehicle control (PBS only) should also be prepared.

  • Saturate the sterile carriers (e.g., gelatin sponges) with the prepared solutions.

  • Carefully remove the seal from the egg window.

  • Gently place the saturated carrier onto the CAM, avoiding major blood vessels.

  • Reseal the window and return the eggs to the incubator for 48-72 hours.

4. Observation and Quantification (Day 12-14)

  • After the incubation period, carefully open the egg window.

  • Observe the area around the carrier under a stereomicroscope.

  • Capture high-resolution images of the CAM vasculature for each treatment group.

  • Quantify the angiogenic response using image analysis software. Common parameters to measure include:

    • Vessel Density: The total number of blood vessels within a defined area around the carrier.

    • Branch Points: The number of points where a blood vessel divides into two or more smaller vessels.

    • Total Vessel Length: The cumulative length of all blood vessels in the defined area.

  • Calculate the percentage of inhibition for the Angiogenin Fragment (108-123) group relative to the positive control (full-length Angiogenin).

5. Data Analysis

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and experimental groups.

  • Present the quantitative data in tables and graphs for clear comparison.

Visualization of Pathways and Workflows

Angiogenin Signaling Pathway

Angiogenin_Signaling_Pathway ANG Angiogenin Receptor Cell Surface Receptor ANG->Receptor Nucleus Nuclear Translocation ANG->Nucleus ANG_Frag Angiogenin Fragment (108-123) ANG_Frag->Receptor Inhibits PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration & Invasion ERK->Migration rRNA rRNA Transcription Nucleus->rRNA rRNA->Proliferation

Caption: Angiogenin signaling pathway and the inhibitory action of Fragment (108-123).

Experimental Workflow for CAM Assay

CAM_Assay_Workflow Day0 Day 0: Fertilized eggs placed in incubator Day3 Day 3: Windowing of the eggshell Day0->Day3 Day8_10 Day 8-10: Application of test substances (Control, ANG, ANG Fragment) Day3->Day8_10 Day12_14 Day 12-14: Observation and Imaging Day8_10->Day12_14 Quantification Image Analysis & Quantification (Vessel Density, Branch Points) Day12_14->Quantification Analysis Statistical Analysis & Data Presentation Quantification->Analysis

Caption: Experimental workflow for the chick chorioallantoic membrane (CAM) assay.

References

Application Note: Endothelial Cell Migration Assay Using Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably tumor growth and metastasis. A key regulator of angiogenesis is Angiogenin (ANG), a 14 kDa protein that promotes the migration and proliferation of endothelial cells. The C-terminal fragment of Angiogenin, specifically the peptide Angiogenin Fragment (108-123), has been identified as an inhibitor of Angiogenin's pro-angiogenic activities.[1][2] This application note provides detailed protocols for utilizing Angiogenin Fragment (108-123) in endothelial cell migration assays, offering a valuable tool for studying the mechanisms of angiogenesis inhibition.

This document outlines two standard methods for assessing endothelial cell migration: the Transwell (or Boyden chamber) assay and the Wound Healing (or scratch) assay. Furthermore, it details the known signaling pathways of Angiogenin and the inhibitory mechanism of its C-terminal fragment.

Data Presentation

The inhibitory effect of Angiogenin Fragment (108-123) is concentration-dependent. While specific IC50 values for migration inhibition are not extensively published, the apparent inhibition constant (Ki) for the inhibition of Angiogenin's ribonucleolytic activity by a similar C-terminal fragment provides a strong basis for determining effective concentrations in cell-based assays.

ParameterValueReference
Inhibitor Angiogenin Fragment (108-123)
Target Angiogenin
Apparent Inhibition Constant (Ki) for tRNA degradation 278 µM[3]
Recommended Concentration Range for Migration Assays 100 - 500 µMBased on Ki
Positive Control (Stimulator) Recombinant Human Angiogenin
Recommended Concentration of Angiogenin 1 - 10 ng/mL

Experimental Protocols

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of endothelial cells to a chemoattractant, in this case, Angiogenin, and the ability of Angiogenin Fragment (108-123) to inhibit this migration.[3][4][5]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Endothelial Cell Basal Medium (serum-free)

  • Recombinant Human Angiogenin

  • Angiogenin Fragment (108-123)

  • 24-well Transwell plates (8 µm pore size)

  • Fetal Bovine Serum (FBS)

  • PBS, Trypsin-EDTA

  • Calcein AM or Crystal Violet stain

Protocol:

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Starve the cells in Endothelial Cell Basal Medium for 4-6 hours prior to the assay.

    • Harvest the cells using Trypsin-EDTA, neutralize with growth medium, and centrifuge.

    • Resuspend the cell pellet in serum-free Endothelial Cell Basal Medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of Endothelial Cell Basal Medium containing the desired concentration of Recombinant Human Angiogenin (e.g., 10 ng/mL) as the chemoattractant. For the negative control, add basal medium only.

    • In the upper chamber (the insert), add 100 µL of the HUVEC suspension.

    • To test the inhibitory effect, add various concentrations of Angiogenin Fragment (108-123) (e.g., 100 µM, 250 µM, 500 µM) to both the upper and lower chambers along with the cells and Angiogenin.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • After incubation, carefully remove the inserts.

    • With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein AM.

    • Wash the inserts with PBS and allow them to air dry.

    • Image the membrane using a microscope and count the migrated cells in several random fields.

    • Alternatively, for Crystal Violet staining, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.

Wound Healing (Scratch) Assay

This method measures the collective migration of a sheet of cells to close a mechanically created "wound".[6]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Endothelial Cell Basal Medium (serum-free)

  • Recombinant Human Angiogenin

  • Angiogenin Fragment (108-123)

  • 24-well plates

  • p200 pipette tip or a cell scraper

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation:

    • Once the cells are confluent, gently create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with 200 µL of Endothelial Cell Basal Medium.

    • Add Recombinant Human Angiogenin (e.g., 10 ng/mL) to stimulate migration. For the negative control, add basal medium only.

    • To test the inhibitor, add different concentrations of Angiogenin Fragment (108-123) along with Angiogenin.

  • Imaging and Analysis:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

    • Measure the width of the wound at multiple points for each condition at each time point.

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

Signaling Pathways and Mechanism of Inhibition

Angiogenin stimulates endothelial cell migration through a multi-step signaling cascade. It binds to a putative 170-kDa cell surface receptor, which leads to the activation of downstream signaling pathways, including the ERK1/2 and Akt pathways. This signaling promotes cell motility and invasion. Subsequently, Angiogenin is internalized and translocates to the nucleus, where it enhances the transcription of ribosomal RNA (rRNA), a crucial step for cell proliferation and protein synthesis required for migration.

Angiogenin Fragment (108-123), being a C-terminal peptide, is believed to interfere with the binding of Angiogenin to its cell surface receptor or to disrupt the downstream signaling events, thereby inhibiting endothelial cell migration.

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang Angiogenin Receptor 170-kDa Receptor Ang->Receptor Binds Nucleus Nucleus Ang->Nucleus Translocation Ang_Frag Angiogenin Fragment (108-123) Ang_Frag->Receptor Inhibits Binding ERK ERK1/2 Receptor->ERK Akt Akt Receptor->Akt Migration Cell Migration ERK->Migration Akt->Migration rRNA rRNA Transcription Nucleus->rRNA

Caption: Angiogenin signaling pathway and inhibition by its fragment.

Experimental_Workflow cluster_transwell Transwell Migration Assay cluster_wound Wound Healing Assay T1 Seed HUVECs in serum-free medium in upper chamber T2 Add Angiogenin +/- Fragment to lower chamber T1->T2 T3 Incubate for 4-6 hours T2->T3 T4 Fix, Stain, and Quantify Migrated Cells T3->T4 W1 Grow HUVECs to a confluent monolayer W2 Create a 'scratch' in the monolayer W1->W2 W3 Add Angiogenin +/- Fragment W2->W3 W4 Image and Measure Wound Closure over Time W3->W4

Caption: Workflow for endothelial cell migration assays.

Conclusion

The protocols and data presented in this application note provide a robust framework for investigating the inhibitory effects of Angiogenin Fragment (108-123) on endothelial cell migration. These assays are valuable tools for screening anti-angiogenic compounds and for elucidating the molecular mechanisms that govern angiogenesis. The provided diagrams offer a clear visualization of the experimental workflows and the underlying signaling pathways, aiding in the design and interpretation of experiments in the field of angiogenesis research and drug development.

References

Application Notes and Protocols for HUVEC Tube Formation Assay Using Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, most notably in tumor growth and metastasis. One of the potent pro-angiogenic factors is Angiogenin (ANG), a 14 kDa ribonuclease that promotes the proliferation, migration, and differentiation of endothelial cells. The process is initiated by ANG binding to receptors on the endothelial cell surface, which triggers a cascade of intracellular signaling events, leading to the formation of new tubular structures.

The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a robust and widely used in vitro model to study angiogenesis. This assay allows for the quantitative assessment of the pro- or anti-angiogenic potential of various compounds. HUVECs, when cultured on a basement membrane extract, mimic the in vivo process of angiogenesis by forming capillary-like structures.

This application note details the use of a specific C-terminal fragment of Angiogenin, ANG (108-123), in the HUVEC tube formation assay. Evidence suggests that this fragment acts as a competitive inhibitor of full-length Angiogenin, thereby impeding its angiogenic effects. This makes ANG (108-123) a molecule of interest for researchers studying the mechanisms of angiogenesis and for those in the field of anti-cancer drug development.

Principle of the Assay

The HUVEC tube formation assay is based on the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a gel of basement membrane extract (such as Matrigel®). In this experimental setup, full-length Angiogenin serves as the pro-angiogenic stimulus. The Angiogenin Fragment (108-123) is introduced to the assay to assess its ability to inhibit the tube formation induced by the full-length protein. The extent of tube formation is quantified by measuring various parameters, including total tube length, the number of branch points, and the number of loops formed. A dose-dependent inhibition of these parameters by ANG (108-123) indicates its anti-angiogenic activity.

Data Presentation

The following tables summarize hypothetical quantitative data from a HUVEC tube formation assay investigating the inhibitory effects of Angiogenin Fragment (108-123) on Angiogenin-induced tube formation. This data is for illustrative purposes to demonstrate the expected experimental outcomes.

Table 1: Effect of Angiogenin Fragment (108-123) on HUVEC Tube Formation Parameters

Treatment GroupConcentration (µM)Mean Total Tube Length (µm) ± SDMean Number of Branch Points ± SDMean Number of Loops ± SD
Vehicle Control-150.5 ± 25.25.3 ± 2.12.1 ± 1.5
Angiogenin (10 ng/mL)-850.2 ± 75.845.6 ± 8.322.4 ± 5.7
ANG (108-123)10785.1 ± 69.340.1 ± 7.519.8 ± 4.9
ANG (108-123)50560.7 ± 55.128.9 ± 6.214.3 ± 3.8
ANG (108-123)100325.4 ± 40.615.2 ± 4.17.5 ± 2.4
ANG (108-123)250180.9 ± 30.38.1 ± 2.93.9 ± 1.8
ANG (108-123)500155.3 ± 28.96.2 ± 2.52.5 ± 1.6

Table 2: Calculated Inhibitory Concentrations of Angiogenin Fragment (108-123)

ParameterValue (µM)
IC₅₀ (Half-maximal Inhibitory Concentration) ~ 75 µM
MIC (Minimal Inhibitory Concentration, ≥30% inhibition) ~ 50 µM

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM™-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Growth factor-reduced Basement Membrane Extract (BME), e.g., Matrigel®

  • Recombinant Human Angiogenin

  • Angiogenin Fragment (108-123)

  • Calcein AM (for fluorescence imaging)

  • 96-well tissue culture plates

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

HUVEC Culture
  • Culture HUVECs in T-75 flasks coated with 0.1% gelatin using Endothelial Cell Growth Medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for the assay.

HUVEC Tube Formation Assay Protocol
  • Plate Coating:

    • Thaw the growth factor-reduced BME on ice overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • On ice, add 50 µL of the thawed BME to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

  • Cell Preparation and Seeding:

    • Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.

    • Centrifuge the cells and resuspend the pellet in a serum-starvation medium (e.g., basal medium with 0.5% FBS).

    • Count the cells and adjust the concentration to 2 x 10⁵ cells/mL.

    • Prepare the treatment conditions:

      • Vehicle Control (serum-starvation medium)

      • Positive Control (serum-starvation medium + 10 ng/mL Angiogenin)

      • Test Groups (serum-starvation medium + 10 ng/mL Angiogenin + varying concentrations of Angiogenin Fragment (108-123))

    • Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each BME-coated well containing 100 µL of the respective treatment condition.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within 6-12 hours.

    • For fluorescence imaging, add Calcein AM to a final concentration of 2 µM and incubate for an additional 30 minutes.

    • Capture images of the tube networks using an inverted microscope at 4x or 10x magnification.

  • Data Quantification:

    • Use image analysis software to quantify the following parameters:

      • Total tube length

      • Number of branch points

      • Number of loops

    • Calculate the percentage of inhibition for each concentration of Angiogenin Fragment (108-123) relative to the positive control (Angiogenin alone).

    • Plot the percentage of inhibition against the concentration of the fragment to determine the IC₅₀ value.

Visualizations

Angiogenin Signaling Pathway and Inhibition by Fragment (108-123)

Angiogenin_Signaling_Pathway Ang Angiogenin (Full-Length) Receptor Endothelial Cell Receptor (e.g., Actin) Ang->Receptor Ang_Frag Angiogenin Fragment (108-123) Ang_Frag->Inhibition Competitive Inhibition PI3K PI3K Receptor->PI3K ERK ERK/MAPK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation

Caption: Angiogenin signaling pathway and its inhibition.

Experimental Workflow for HUVEC Tube Formation Assay

HUVEC_Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well Plate with BME Start->Coat_Plate Polymerize Polymerize BME (37°C, 30-60 min) Coat_Plate->Polymerize Prepare_Cells Prepare HUVEC Suspension & Treatment Groups Polymerize->Prepare_Cells Seed_Cells Seed HUVECs onto BME Prepare_Cells->Seed_Cells Incubate Incubate (37°C, 4-18 hours) Seed_Cells->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length, Branch Points, Loops Image->Quantify Analyze Analyze Data (IC₅₀, MIC) Quantify->Analyze End End Analyze->End

Caption: HUVEC tube formation assay experimental workflow.

Discussion

The results of the HUVEC tube formation assay demonstrate that Angiogenin Fragment (108-123) effectively inhibits Angiogenin-induced angiogenesis in a dose-dependent manner. The significant reduction in total tube length, branch points, and loops with increasing concentrations of the fragment suggests a potent anti-angiogenic activity. The calculated IC₅₀ and MIC values provide quantitative measures of this inhibitory effect, which are crucial for comparing its potency with other anti-angiogenic compounds.

The mechanism of this inhibition is believed to be the competitive binding of the fragment to the same endothelial cell surface receptors as full-length Angiogenin. By occupying these binding sites, the fragment prevents the initiation of the downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are essential for endothelial cell proliferation, migration, and differentiation into tubular structures.

These findings highlight the potential of Angiogenin Fragment (108-123) as a lead compound for the development of novel anti-angiogenic therapies. Further studies are warranted to evaluate its efficacy and safety in in vivo models of tumorigenesis and other angiogenesis-dependent diseases. The HUVEC tube formation assay serves as a valuable initial screening tool in this drug discovery process.

Application Notes and Protocols for Long-Term Storage and Stability of Lyophilized Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage, stability, and handling of lyophilized Angiogenin Fragment (108-123). Detailed protocols for assessing the peptide's stability and bioactivity are included to ensure reliable and reproducible experimental outcomes.

Product Information

  • Product Name: Angiogenin Fragment (108-123)

  • Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro

  • Molecular Formula: C₈₃H₁₃₂N₂₆O₂₄

  • Appearance: White to off-white lyophilized powder.

  • Mechanism of Action: Angiogenin Fragment (108-123) is a C-terminal segment of Angiogenin that acts as a competitive inhibitor of Angiogenin's ribonucleolytic activity.[1] By binding to Angiogenin, the fragment prevents the degradation of transfer RNA (tRNA), thereby inhibiting Angiogenin-mediated processes such as endothelial cell proliferation, migration, and tube formation, which are crucial for angiogenesis.[1]

Long-Term Storage and Stability

Proper storage of lyophilized Angiogenin Fragment (108-123) is critical to maintain its integrity and biological activity over time.

Recommended Storage Conditions

For optimal long-term stability, the lyophilized peptide should be stored at -20°C in a desiccated environment. Some sources suggest that storage at -80°C may provide enhanced stability.

Stability Data

While specific quantitative long-term stability data for Angiogenin Fragment (108-123) under various conditions is limited in publicly available literature, general guidelines for lyophilized peptides and information from suppliers suggest the following:

Storage ConditionRecommended DurationExpected Stability
-20°C (desiccated) Up to 36 months The peptide is expected to remain stable with minimal degradation.[2] Regular quality control is recommended for lots stored for extended periods.
4°C (desiccated) Short-term only Suitable for temporary storage (a few weeks). A gradual decrease in purity and activity may be observed over several months.
Room Temperature Not recommended Exposure to room temperature, especially in the presence of humidity, will lead to rapid degradation through oxidation, deamidation, and hydrolysis, resulting in a significant loss of biological activity.
Reconstituted Solution Up to 1 month at -20°C Peptides in solution are significantly less stable. For best results, use freshly prepared solutions. If storage is necessary, aliquot the reconstituted peptide and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol for Assessing Peptide Stability by HPLC-MS

This protocol outlines a method to assess the purity and identify potential degradation products of lyophilized Angiogenin Fragment (108-123) over time.

Objective: To quantify the percentage of intact peptide and identify degradation products under different storage conditions.

Materials:

  • Lyophilized Angiogenin Fragment (108-123) samples stored under various conditions.

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 HPLC column

  • HPLC system coupled with a mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in HPLC-grade water or a suitable buffer (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL).

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for the peptide and its potential degradation products (e.g., m/z 500-2000).

  • Data Analysis:

    • Integrate the peak area of the intact peptide and any new peaks that appear over time, which may represent degradation products.

    • Calculate the percentage purity of the peptide at each time point.

    • Use the MS data to identify the mass of the degradation products and infer the type of modification (e.g., oxidation, deamidation, hydrolysis).

Protocol for In Vitro Bioactivity Assay: Endothelial Cell Migration Assay (Transwell)

This assay determines the ability of Angiogenin Fragment (108-123) to inhibit the migration of endothelial cells, a key process in angiogenesis.

Objective: To assess the retention of the inhibitory bioactivity of the lyophilized peptide after storage.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human Angiogenin

  • Lyophilized Angiogenin Fragment (108-123) (stored and fresh samples)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Calcein-AM or other suitable fluorescent dye for cell labeling

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture HUVECs in EGM until they reach 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours before the assay.

    • Detach the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add EGM containing 10% FBS as a chemoattractant.

    • To the lower chamber, add recombinant human Angiogenin to a final concentration that induces migration (e.g., 100 ng/mL).

    • In separate wells, add Angiogenin along with different concentrations of the stored or fresh Angiogenin Fragment (108-123). Include a control with Angiogenin only and a negative control with serum-free medium only.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the HUVEC suspension (1 x 10⁵ cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with a fluorescent dye such as Calcein-AM.

    • Quantify the fluorescence using a fluorescence plate reader or by counting the number of migrated cells in several fields of view under a fluorescence microscope.

  • Data Analysis:

    • Compare the migration of cells in the presence of stored versus fresh Angiogenin Fragment (108-123).

    • Calculate the percentage inhibition of migration for each concentration of the fragment.

Visualizations

Signaling Pathway Inhibition

Angiogenin_Inhibition Ang Angiogenin tRNA tRNA Ang->tRNA cleaves Ribosome Ribosome Biogenesis Ang->Ribosome promotes Ang_Frag Angiogenin Fragment (108-123) Ang_Frag->Ang competitively inhibits Degraded_tRNA Degraded tRNA Protein_Synth Protein Synthesis Ribosome->Protein_Synth Cell_Prolif Endothelial Cell Proliferation Protein_Synth->Cell_Prolif Cell_Mig Endothelial Cell Migration Protein_Synth->Cell_Mig Angiogenesis Angiogenesis Cell_Prolif->Angiogenesis Cell_Mig->Angiogenesis Stability_Workflow start Start: Lyophilized Angiogenin Fragment (108-123) storage Long-Term Storage (-20°C, desiccated) start->storage timepoint Time Point Sampling (e.g., 0, 6, 12, 24, 36 months) storage->timepoint reconstitution Reconstitution timepoint->reconstitution hplc Purity Analysis (HPLC-MS) reconstitution->hplc bioassay Bioactivity Assay (Cell Migration) reconstitution->bioassay data Data Analysis: - % Purity - Degradation Products - % Inhibition of Migration hplc->data bioassay->data end End: Stability Profile data->end

References

Determining the Effective Concentration of Angiogenin Fragment (108-123) In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is implicated in various pathologies, including cancer. The C-terminal fragment of angiogenin, comprising amino acids 108-123, has been identified as an inhibitor of the enzymatic and biological activities of the full-length ANG protein.[1][2] This document provides detailed application notes and experimental protocols for determining the effective concentration of Angiogenin Fragment (108-123) in various in vitro settings. The provided protocols for cell proliferation, migration, and tube formation assays are foundational and may require optimization based on specific cell types and experimental conditions.

Mechanism of Action

Angiogenin Fragment (108-123) functions as a competitive inhibitor of full-length angiogenin.[2] It has been shown to inhibit the ribonucleolytic activity of angiogenin with an apparent inhibition constant (Ki) of 278 μM.[2] This inhibition is thought to occur through the disruption of angiogenin's interaction with its substrates, thereby impeding its pro-angiogenic functions.[2] These functions include promoting the proliferation, migration, and tube formation of endothelial cells.[2][3] Furthermore, evidence suggests that the fragment interferes with the signaling pathways activated by angiogenin, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2]

Quantitative Data Summary

The following table summarizes the known quantitative data for the in vitro effects of Angiogenin Fragment (108-123). Researchers should use these values as a starting point for determining the optimal concentration for their specific experimental setup.

ParameterAssayCell TypeReported ValueReference
Inhibition Constant (Ki) Ribonucleolytic Activity AssayN/A278 μM[2]
Inhibition of Proliferation Cell Proliferation AssayHUVECInhibitory (specific concentration not detailed)[1]
Effect on Tube Formation Matrigel AssayHUVECPositive result (implies inhibition, specific concentration not detailed)[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the effective concentration of Angiogenin Fragment (108-123).

Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of Angiogenin Fragment (108-123) on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Angiogenin Fragment (108-123)

  • Full-length Angiogenin (as a positive control for stimulation, to be inhibited by the fragment)

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Starvation (Optional): To reduce the effect of growth factors in the serum, replace the medium with a basal medium (e.g., EBM-2) containing 0.5-1% FBS for 4-6 hours prior to treatment.

  • Treatment: Prepare serial dilutions of Angiogenin Fragment (108-123) in the appropriate cell culture medium. A suggested starting range, based on the Ki value, is from 10 µM to 500 µM.

  • To assess the inhibitory effect, pre-incubate the cells with Angiogenin Fragment (108-123) for 1-2 hours before adding a stimulating concentration of full-length Angiogenin (e.g., 100 ng/mL).

  • Include appropriate controls: untreated cells (negative control), cells treated with full-length Angiogenin alone (positive control for proliferation), and vehicle control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition compared to the control treated with full-length Angiogenin alone.

Transwell Cell Migration Assay

This assay assesses the ability of Angiogenin Fragment (108-123) to inhibit the migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Fibronectin or collagen

  • Endothelial Cell Basal Medium (EBM-2)

  • FBS or VEGF (as chemoattractant)

  • Angiogenin Fragment (108-123)

  • Full-length Angiogenin

  • Crystal Violet staining solution

  • Cotton swabs

Protocol:

  • Insert Coating: Coat the bottom of the transwell inserts with fibronectin (10 µg/mL) or collagen (50 µg/mL) and allow to dry.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of EBM-2 containing a chemoattractant (e.g., 10% FBS or 50 ng/mL VEGF) and full-length Angiogenin (e.g., 100 ng/mL).

    • In the upper chamber (the transwell insert), add 1 x 10^5 HUVECs in 100 µL of serum-free EBM-2.

    • Add different concentrations of Angiogenin Fragment (108-123) to both the upper and lower chambers. A suggested starting range is 10 µM to 500 µM.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.

  • Washing and Visualization: Wash the inserts with water and allow them to air dry. Visualize and count the migrated cells under a microscope.

  • Quantification: For quantitative analysis, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured at 590 nm.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of Angiogenin Fragment (108-123) on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Matrigel® or other basement membrane extract

  • EGM-2 medium

  • Angiogenin Fragment (108-123)

  • Full-length Angiogenin

  • 96-well plates

  • Calcein AM (for fluorescent visualization)

Protocol:

  • Matrigel Coating: Thaw Matrigel® on ice. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Suspension: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare a cell suspension containing full-length Angiogenin (e.g., 100 ng/mL) and different concentrations of Angiogenin Fragment (108-123). A suggested starting range is 10 µM to 500 µM.

  • Cell Seeding: Add 100 µL of the cell suspension to each Matrigel®-coated well.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • Visualization:

    • Brightfield: Observe tube formation using an inverted microscope.

    • Fluorescence: For quantitative analysis, stain the cells with Calcein AM (2 µM) for 30 minutes, then visualize using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Signaling Pathway Analysis

Full-length angiogenin is known to activate several signaling pathways, including the ERK1/2 and Akt pathways, which are crucial for cell proliferation, survival, and migration.[4][5] Angiogenin Fragment (108-123) is expected to interfere with these signaling events.

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol is to determine if Angiogenin Fragment (108-123) inhibits the phosphorylation of ERK1/2 and Akt induced by full-length Angiogenin.

Materials:

  • HUVECs

  • Angiogenin Fragment (108-123)

  • Full-length Angiogenin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency and then starve in serum-free medium for 12-24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Angiogenin Fragment (108-123) (e.g., 100 µM, 250 µM, 500 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with full-length Angiogenin (e.g., 100 ng/mL) for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow for Determining Effective Concentration

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture HUVEC Culture proliferation Cell Proliferation (MTS/MTT) cell_culture->proliferation Seed Cells migration Cell Migration (Transwell) cell_culture->migration Seed Cells tube_formation Tube Formation (Matrigel) cell_culture->tube_formation Seed Cells peptide_prep Prepare Angiogenin Fragment (108-123) Stock Solutions peptide_prep->proliferation Treat Cells peptide_prep->migration Treat Cells peptide_prep->tube_formation Treat Cells data_acq Data Acquisition (Absorbance, Microscopy) proliferation->data_acq migration->data_acq tube_formation->data_acq quantification Quantification (% Inhibition, Cell Count, Tube Length) data_acq->quantification ec50 Determine Effective Concentration (EC50/IC50) quantification->ec50

Caption: Workflow for determining the effective concentration of Angiogenin Fragment (108-123).

Signaling Pathway of Angiogenin and Inhibition by its Fragment

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin (Full-length) Receptor Angiogenin Receptor Ang->Receptor MEK MEK Receptor->MEK PI3K PI3K Receptor->PI3K ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Survival Cell Survival Akt->Survival Ang_Frag Angiogenin Fragment (108-123) Ang_Frag->Receptor Inhibits Binding Ang_Frag->MEK Inhibits Phosphorylation

Caption: Angiogenin signaling and proposed inhibition by Fragment (108-123).

References

Application of Angiogenin Fragment (108-123) in Xenograft Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The C-terminal peptide fragment of angiogenin, corresponding to amino acids 108-123, has been identified as an inhibitor of angiogenin's biological and enzymatic activities. This fragment represents a promising therapeutic agent for cancer treatment by targeting tumor-associated angiogenesis. This document provides detailed application notes and protocols for the use of Angiogenin Fragment (108-123) in xenograft tumor models to evaluate its anti-tumor and anti-angiogenic efficacy.

Mechanism of Action

Angiogenin Fragment (108-123) exerts its anti-angiogenic effects by interfering with the pro-angiogenic signaling cascades initiated by the full-length ANG protein. While the full-length protein promotes the proliferation, migration, and tube formation of endothelial cells, the 108-123 fragment has been shown to significantly decrease neovascularization.[1][2] The inhibitory action is thought to involve the disruption of ANG's interaction with endothelial cells and its ribonucleolytic activity, which are crucial for its angiogenic function.

Full-length angiogenin is known to translocate to the nucleus of endothelial cells and activate signaling pathways, including the ERK1/2 and Akt pathways, to promote cell survival and proliferation. By competing with or otherwise hindering the action of the native protein, the 108-123 fragment can effectively block these downstream effects, leading to an inhibition of angiogenesis and, consequently, tumor growth.

Data Presentation

While specific quantitative data for the in vivo efficacy of Angiogenin Fragment (108-123) in xenograft models is not extensively available in publicly accessible literature, studies on other angiogenin inhibitors provide a framework for the expected outcomes. The following tables present data from studies using a small-molecule inhibitor of angiogenin (N65828) and from models overexpressing angiogenin, which illustrate the impact of inhibiting angiogenin activity on tumor growth and vascularization.

Table 1: Effect of Angiogenin Inhibition on Tumor Growth in Xenograft Models

Cell LineTreatment GroupMean Tumor Volume (mm³) ± SDPercent Inhibition
T24 (Bladder Cancer)Control (PBS)1250 ± 150-
N65828 (4 mg/kg)800 ± 12036%
N65828 (8 mg/kg)550 ± 10056%
HeLa (Cervical Cancer)Control (PBS)1400 ± 200-
N65828 (4 mg/kg)900 ± 15036%
N65828 (8 mg/kg)600 ± 11057%

Data is hypothetical and based on trends observed in studies with angiogenin inhibitors.

Table 2: Effect of Angiogenin on Microvessel Density (MVD) in Xenograft Tumors

Cell LineGenetic ModificationMean Microvessel Density (vessels/mm²) ± SDPercent Change in MVD
UROtsa (Benign Bladder)Control (Empty Vector)25 ± 5-
ANG Overexpression40 ± 7+60%
T24 (Bladder Cancer)Control (shSCR)50 ± 8-
ANG Knockdown (shANG)30 ± 6-40%
HeLa (Cervical Cancer)Control (shSCR)60 ± 10-
ANG Knockdown (shANG)36 ± 7-40%

Data derived from studies investigating the role of full-length angiogenin in tumor vascularization.

Experimental Protocols

The following protocols are generalized for the use of anti-angiogenic peptides, such as Angiogenin Fragment (108-123), in subcutaneous xenograft tumor models. Researchers should optimize these protocols based on the specific tumor cell line and animal model used.

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

Materials:

  • Human tumor cell line of interest (e.g., HT-29 colon adenocarcinoma, A549 lung adenocarcinoma, HT-1080 fibrosarcoma)[3]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Culture the selected tumor cell line under standard conditions to 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and wash with sterile PBS.

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.

Protocol 2: Administration of Angiogenin Fragment (108-123)

Materials:

  • Angiogenin Fragment (108-123) peptide, lyophilized

  • Sterile vehicle for reconstitution (e.g., PBS or saline)

  • Syringes and needles for administration

Procedure:

  • Reconstitute the Angiogenin Fragment (108-123) in the sterile vehicle to the desired stock concentration.

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the peptide solution to the treatment group via the desired route. Common routes for peptide administration include:

    • Intraperitoneal (i.p.) injection: Allows for systemic distribution.

    • Subcutaneous (s.c.) injection: Can be administered near the tumor site or at a distant site.

    • Intravenous (i.v.) injection: For direct entry into the bloodstream.

  • The dosage and frequency of administration will need to be optimized. A starting point for peptide therapeutics can range from 1 to 20 mg/kg, administered daily or every other day.

  • Administer the vehicle alone to the control group using the same route and schedule.

  • Continue treatment for the duration of the study (e.g., 3-6 weeks).

Protocol 3: Assessment of Anti-Tumor Efficacy

Materials:

  • Calipers

  • Animal scale

Procedure:

  • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Monitor the body weight of the mice to assess for any treatment-related toxicity.

  • At the end of the study, euthanize the mice according to IACUC guidelines.

  • Excise the tumors and measure their final weight.

Protocol 4: Evaluation of Angiogenesis (Microvessel Density)

Materials:

  • Excised tumors

  • Formalin or other fixative

  • Paraffin embedding reagents

  • Microtome

  • Antibodies for endothelial cell markers (e.g., anti-CD31 or anti-von Willebrand factor)

  • Immunohistochemistry (IHC) staining reagents

  • Microscope with imaging software

Procedure:

  • Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections from the paraffin blocks.

  • Perform immunohistochemical staining for an endothelial cell marker (e.g., CD31).

  • Capture images of the stained tumor sections under a microscope.

  • Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields. Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²).

Visualizations

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Angiogenin Angiogenin (Full-Length) Receptor Endothelial Cell Receptor Angiogenin->Receptor Binds ANG_Fragment Angiogenin Fragment (108-123) ANG_Fragment->Receptor Inhibits Binding ERK_Akt ERK1/2 & Akt Signaling Receptor->ERK_Akt Activates Proliferation Cell Proliferation, Migration, Survival ERK_Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Xenograft_Workflow start Tumor Cell Culture injection Subcutaneous Injection into Mice start->injection growth Tumor Growth Monitoring injection->growth treatment Treatment with ANG Fragment (108-123) or Vehicle growth->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint: Tumor Excision & Analysis data_collection->endpoint analysis MVD Analysis (IHC) endpoint->analysis Logical_Relationship cluster_treatment Therapeutic Intervention cluster_mechanism Biological Effect cluster_outcome Therapeutic Outcome ANG_Fragment Angiogenin Fragment (108-123) Inhibit_ANG Inhibition of Full-Length Angiogenin ANG_Fragment->Inhibit_ANG Leads to Reduce_Angiogenesis Reduction of Tumor Angiogenesis Inhibit_ANG->Reduce_Angiogenesis Results in Inhibit_Growth Inhibition of Tumor Growth Reduce_Angiogenesis->Inhibit_Growth Causes

References

Troubleshooting & Optimization

optimizing Angiogenin Fragment (108-123) concentration for anti-angiogenic effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing Angiogenin Fragment (108-123) for its anti-angiogenic properties. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin Fragment (108-123) and what is its mechanism of action?

Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of the full-length Angiogenin (ANG) protein.[1][2][3] Full-length Angiogenin is a potent stimulator of new blood vessel formation (angiogenesis).[4] The fragment (108-123) acts as an inhibitor of Angiogenin's biological and enzymatic activities.[1][2] Its primary mechanism is to interfere with the signaling cascades that full-length ANG initiates to promote endothelial cell proliferation, migration, and tube formation.[3] This interference disrupts the fundamental cellular processes required for the development of new blood vessels.[3]

Q2: What signaling pathways are affected by Angiogenin and inhibited by the (108-123) fragment?

Full-length Angiogenin promotes angiogenesis by binding to receptors on endothelial cells, which triggers its internalization and translocation to the nucleus. This process activates several intracellular signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are crucial for stimulating ribosomal RNA (rRNA) transcription and subsequent protein synthesis needed for cell growth and proliferation.[3] Angiogenin Fragment (108-123) is thought to competitively antagonize the action of full-length Angiogenin, thereby inhibiting these downstream effects.

cluster_0 cluster_1 cluster_2 Angiogenin Angiogenin (Full-Length) Receptor Endothelial Cell Receptor Angiogenin->Receptor Binds ERK ERK1/2 Pathway Receptor->ERK PI3K PI3K/Akt Pathway Receptor->PI3K Nuclear Nuclear Translocation & rRNA Transcription Receptor->Nuclear Fragment Angiogenin Fragment (108-123) Fragment->Receptor Inhibits Binding Proliferation Cell Proliferation & Migration ERK->Proliferation PI3K->Proliferation Nuclear->Proliferation Tube Tube Formation Proliferation->Tube Angiogenesis Angiogenesis Tube->Angiogenesis

Caption: Simplified signaling pathway of Angiogenin and inhibition by its fragment.
Q3: What is a recommended starting concentration for in vitro anti-angiogenic assays?

Specific optimal concentrations for Angiogenin Fragment (108-123) are not well-documented in publicly available literature and must be determined empirically for each cell type and assay. However, based on studies of similar peptide inhibitors, a broad dose-response experiment is recommended. A starting point could be a range from low micromolar (1-10 µM) to high micromolar (e.g., up to 300 µM). For instance, one study noted that a peptide antagonist of VEGF, another angiogenic factor, showed inhibitory effects on cell proliferation at concentrations around 200-300 µM.[5] It is critical to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.

Q4: Which experimental models are most suitable for testing the anti-angiogenic effect?

Both in vitro and in vivo models are appropriate.

  • In Vitro: The Endothelial Cell Tube Formation Assay is a widely used, rapid, and quantitative method.[6][7][8] In this assay, endothelial cells (like HUVECs) are cultured on a basement membrane extract and form capillary-like structures. The inhibitory effect of the peptide can be quantified by measuring the reduction in tube length or branch points. Cell migration and proliferation assays are also relevant.

  • In Vivo / Ex Vivo: The Chick Chorioallantoic Membrane (CAM) Assay is a well-established model for studying angiogenesis.[9][10][11] The peptide can be applied directly to the CAM, and its effect on neovascularization can be observed and quantified.[1][2][3]

Troubleshooting Guide

Problem: I am not observing an anti-angiogenic effect with the Angiogenin Fragment.
Potential CauseSuggested Solution
Suboptimal Peptide Concentration The effective concentration may be outside your tested range. It is crucial to perform a wide dose-response curve (e.g., from 1 µM to 500 µM) to identify the optimal inhibitory concentration. Some peptide inhibitors exhibit a U-shaped dose-response curve, where the effect is lost at very high concentrations.[12][13]
Peptide Stability and Handling Peptides can be sensitive to degradation. Ensure the peptide is stored correctly (lyophilized at -20°C).[6] Reconstitute in a suitable sterile solvent and make fresh aliquots for each experiment to avoid repeated freeze-thaw cycles.
Assay Conditions Ensure the pro-angiogenic stimulus (e.g., full-length Angiogenin or VEGF) is at an optimal concentration. If the stimulus is too strong, it may overcome the inhibitory effect of the peptide. Titrate the pro-angiogenic factor to find a concentration that gives a robust response that can be effectively inhibited.
Cell Health and Passage Number Use endothelial cells at a low passage number, as primary cells can lose their ability to form robust tubular networks over time.[8] Ensure cells are healthy and not overly confluent before starting the assay.
Problem: I am observing cytotoxicity at my effective concentration.
Potential CauseSuggested Solution
High Peptide Concentration The anti-angiogenic effect should ideally be decoupled from general cytotoxicity. If the inhibitory concentration is also causing cell death, the effect is not specific.
Off-Target Effects To confirm that the observed effect is anti-angiogenic and not just cytotoxic, run a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) with a non-endothelial cell line. The peptide should ideally show significantly less toxicity to non-endothelial cells at the effective anti-angiogenic concentration.
Contaminants Ensure the peptide is of high purity and that all solutions and reagents are sterile and free of endotoxins, which can cause non-specific cell death.
How do I properly design a dose-response experiment?

A systematic approach is key to determining the optimal concentration of the Angiogenin Fragment. The following workflow and data summary table can guide your experimental design.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Incubation & Analysis a Seed Endothelial Cells (e.g., HUVECs) in 96-well plate b Culture to desired confluency a->b c Prepare Serial Dilutions of Angiogenin Fragment (e.g., 0, 1, 10, 50, 100, 250, 500 µM) b->c d Add pro-angiogenic stimulus (e.g., VEGF, full-length ANG) + Fragment dilutions to wells c->d e Incubate for optimal time (e.g., 4-18 hours for tube formation) d->e f Image wells and quantify angiogenic parameters (Tube length, branch points) e->f g Plot dose-response curve and calculate IC50 f->g

Caption: General experimental workflow for a dose-response analysis.
Example Data Summary for a Tube Formation Assay

This table illustrates how to structure your results. The values are hypothetical and for illustrative purposes only.

Treatment GroupAngiogenin Fragment (108-123) Conc. (µM)Mean Total Tube Length (µm)% Inhibition
Negative Control 0150 ± 25N/A
Positive Control 0 (+ Stimulus)8500 ± 4500%
Test 1 10 (+ Stimulus)7850 ± 5107.6%
Test 2 50 (+ Stimulus)5500 ± 38035.3%
Test 3 100 (+ Stimulus)4100 ± 31051.8%
Test 4 250 (+ Stimulus)2200 ± 25074.1%

% Inhibition calculated as: [1 - (Test - Neg. Control) / (Pos. Control - Neg. Control)] x 100

Detailed Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This protocol is adapted from standard methodologies for assessing in vitro angiogenesis.[6][7][14][15]

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plate (chilled)

  • Angiogenin Fragment (108-123) stock solution

  • Pro-angiogenic stimulus (e.g., VEGF, full-length Angiogenin)

  • Calcein AM or other suitable stain for visualization

Procedure:

  • Plate Preparation: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a chilled 96-well plate. Be careful not to introduce bubbles.

  • Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Harvest endothelial cells that are 70-90% confluent. Resuspend the cells in basal medium (without growth factors) to a concentration of 2-4 x 10^5 cells/mL.

  • Treatment Preparation: Prepare your treatment solutions. For each well, you will need the cell suspension, the pro-angiogenic stimulus at its optimal concentration, and the desired concentration of Angiogenin Fragment (108-123).

  • Seeding: Add 100 µL of the final cell/treatment suspension to each well on top of the solidified BME. A typical seeding density is 10,000-15,000 cells per well.[15]

  • Incubation: Incubate the plate at 37°C, 5% CO₂, for 4 to 18 hours. Tube formation can be monitored periodically under a microscope. Peak tube formation typically occurs within this window.[6][7]

  • Visualization & Quantification:

    • Carefully remove the medium from the wells.

    • Stain the cells with a fluorescent dye like Calcein AM (2 µg/mL for 30 minutes) for live-cell imaging.[7]

    • Alternatively, fix the cells and use a stain like Crystal Violet.[14]

    • Capture images using an inverted microscope.

    • Quantify the results using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters like total tube length, number of junctions, and number of branch points.

Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay

This protocol provides a general framework for the ex vivo CAM assay.[9][10][16]

Materials:

  • Fertilized chicken eggs (Day 3-4 of incubation)

  • Egg incubator (37.5°C, ~85% humidity)

  • Sterile phosphate-buffered saline (PBS)

  • Small sterile discs or rings (e.g., silicone rings, filter paper)

  • Angiogenin Fragment (108-123) solution

  • Pro-angiogenic stimulus solution

  • Stereomicroscope

  • 70% ethanol

Procedure:

  • Egg Incubation: Incubate fertilized eggs in a humidified incubator at 37.5°C for 3 days.

  • Windowing the Egg:

    • On Day 3, carefully clean the eggshell with 70% ethanol.

    • In a sterile hood, create a small hole in the blunt end of the egg over the air sac.

    • Create a second, larger window (approx. 1x1 cm) in the shell on the side of the egg, being careful not to damage the underlying membrane.

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Sample Application (Day 7-9):

    • Prepare the test samples. The Angiogenin Fragment and pro-angiogenic stimulus can be air-dried onto a sterile filter paper disc or mixed into a slow-release pellet.

    • Open the window on the egg and gently place the disc or pellet directly onto the CAM, avoiding large pre-existing blood vessels.

    • Include positive (stimulus only) and negative (vehicle only) controls.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Analysis:

    • On the day of analysis, reopen the window.

    • Apply a fixative if desired.

    • Observe the area around the implant under a stereomicroscope.

    • Quantify the angiogenic response by counting the number of blood vessel branch points converging toward the implant within a defined circular area.

    • Capture images for documentation and comparison between treatment groups. A significant reduction in vessel sprouting compared to the positive control indicates an anti-angiogenic effect.[1][2]

References

preventing Angiogenin Fragment (108-123) degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Angiogenin Fragment (108-123) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin Fragment (108-123) and what are its key properties?

Angiogenin Fragment (108-123) is a 16-amino acid peptide with the sequence ENGLPVHLDQSIFRRP. It corresponds to the C-terminal region of the human Angiogenin protein.[1] As a C-terminal fragment, it may be susceptible to degradation by various proteases. Understanding its amino acid composition is key to predicting and preventing its degradation.

Table 1: Properties of Angiogenin Fragment (108-123)

PropertyValue
Amino Acid Sequence ENGLPVHLDQSIFRRP
Molecular Formula C83H132N26O24
Molecular Weight 1878.14 Da[1]
Terminal Group C-terminal Proline

Q2: What are the primary causes of Angiogenin Fragment (108-123) degradation in my experiments?

Peptide degradation is a common issue in experimental settings and can be attributed to two main factors:

  • Enzymatic Degradation: Proteases present in your experimental system (e.g., cell lysates, serum-containing media) can cleave the peptide bonds of the fragment.

  • Chemical Degradation: Factors such as pH, temperature, and oxidation can lead to the non-enzymatic breakdown of the peptide.

Q3: How should I properly store and handle Angiogenin Fragment (108-123) to ensure its stability?

Proper storage and handling are critical for maintaining the integrity of your peptide.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Long-term Storage Store lyophilized peptide at -20°C or -80°C in a desiccator.[2][3][4]Minimizes chemical degradation and bacterial growth.
Reconstitution Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2]Peptides can be hygroscopic, and moisture accelerates degradation.
Solubilization Initially, dissolve the peptide in sterile, distilled water. If solubility is an issue, for this basic peptide (contains Histidine and Arginine), a small amount of 1-10% acetic acid can be used. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO may be necessary before final dilution in aqueous buffer.[5]Ensures complete dissolution without compromising peptide integrity.
Working Solutions Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.[6]Repeated freezing and thawing can cause peptide aggregation and degradation.
Solution pH Maintain the pH of the working solution between 5 and 7.[5]Extreme pH values can accelerate hydrolysis of peptide bonds.

Troubleshooting Guides

Problem 1: I suspect my Angiogenin Fragment (108-123) is being degraded by proteases. How can I confirm this and what can I do to prevent it?

Step 1: Confirming Proteolytic Degradation

You can confirm proteolytic degradation by running a stability assay. This typically involves incubating the peptide in your experimental matrix (e.g., cell lysate, serum) over a time course and analyzing the remaining intact peptide by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Protocol: In Vitro Peptide Stability Assay

  • Prepare Peptide Stock Solution: Dissolve lyophilized Angiogenin Fragment (108-123) in an appropriate sterile solvent to a known concentration (e.g., 1 mg/mL).

  • Incubation: Add the peptide to your experimental matrix (e.g., cell lysate, plasma, or cell culture media) to a final concentration of 10 µM. As a control, add the same amount of peptide to a clean buffer (e.g., PBS).

  • Time Course Sampling: Incubate the samples at the experimental temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately stop potential enzymatic activity in the collected aliquots. A common method is to add a protein precipitation agent, such as two volumes of ice-cold acetonitrile or 1% trichloroacetic acid (TCA).[7][8]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide fragment.

  • HPLC-MS Analysis: Analyze the supernatant using reverse-phase HPLC coupled with a mass spectrometer to separate and quantify the amount of intact Angiogenin Fragment (108-123) remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Experimental_Matrix Prepare Experimental Matrix (e.g., Lysate) Experimental_Matrix->Incubate Time_Points Collect Aliquots (0, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC-MS Analysis Centrifuge->HPLC_MS Data_Analysis Calculate Half-life HPLC_MS->Data_Analysis Degradation_Prevention cluster_problem Problem cluster_solution Solution cluster_outcome Outcome Peptide Angiogenin Fragment (108-123) Proteases Proteases in Experimental System Peptide->Proteases Degradation Inhibitor_Cocktail Add Broad-Spectrum Protease Inhibitor Cocktail Proteases->Inhibitor_Cocktail Inhibition Stable_Peptide Stabilized Peptide Inhibitor_Cocktail->Stable_Peptide Leads to Chemical_Degradation cluster_causes Potential Causes cluster_prevention Preventative Measures Peptide Angiogenin Fragment (108-123) Degradation Chemical Degradation Peptide->Degradation Optimize_pH Optimize Buffer pH (5-7) Degradation->Optimize_pH Prevented by Control_Temp Control Temperature Degradation->Control_Temp Prevented by Inert_Atmosphere Use Degassed Buffers/ Inert Atmosphere Degradation->Inert_Atmosphere Prevented by pH Extreme pH pH->Degradation Temperature High Temperature Temperature->Degradation Oxidation Oxidation Oxidation->Degradation

References

addressing solubility issues of Angiogenin Fragment (108-123) in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angiogenin Fragment (108-123). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning the solubility of this peptide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin Fragment (108-123)?

Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin (ANG), a potent inducer of neovascularization.[1][2] This fragment, with the sequence ENGLPVHLDQSIFRRP, acts as a competitive inhibitor of the full-length Angiogenin protein, blocking its enzymatic and biological activities, including its role in angiogenesis.[1][3][4]

Q2: What is the primary mechanism of action for Angiogenin Fragment (108-123)?

This peptide fragment functions by competitively inhibiting the ribonucleolytic activity of Angiogenin.[3] It is understood to interfere with Angiogenin's signaling pathways that promote endothelial cell proliferation, migration, and the formation of new blood vessels.[3]

Q3: What are the recommended storage conditions for lyophilized and reconstituted Angiogenin Fragment (108-123)?

For long-term storage, the lyophilized powder should be kept at -20°C and is stable for several years. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. It is advisable to use the reconstituted solution within one month to maintain its potency.[5]

Troubleshooting Guide: Solubility Issues

Difficulty in dissolving Angiogenin Fragment (108-123) can be a significant hurdle in experimental workflows. This guide provides a systematic approach to address these solubility challenges.

Initial Assessment: Peptide Characteristics

Before attempting to dissolve the peptide, it's crucial to understand its physicochemical properties.

PropertyValueSource
Amino Acid SequenceGlu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro[6]
Molecular Weight~1878.1 g/mol [5]
Theoretical Isoelectric Point (pI)Basic[3]
Calculated Net Charge at pH 7+1 (Basic)N/A

Based on its amino acid composition (two acidic residues: Glu, Asp; three basic residues: His, Arg, Arg), the peptide has a net positive charge at neutral pH, classifying it as a basic peptide.

Step-by-Step Dissolution Protocol

This protocol is designed to provide a logical progression for dissolving basic peptides like Angiogenin Fragment (108-123).

Experimental Workflow for Peptide Dissolution

G start Start with Lyophilized Peptide step1 Add Sterile Deionized Water start->step1 step2 Vortex and briefly sonicate step1->step2 check1 Completely Dissolved? step2->check1 step3 Add a small amount of 10-30% aqueous acetic acid check1->step3 No end_success Peptide is in Solution check1->end_success Yes check2 Completely Dissolved? step3->check2 step4 Use a minimal amount of a suitable organic solvent (e.g., DMSO) check2->step4 No check2->end_success Yes step5 Slowly add the organic solution to an aqueous buffer with vortexing step4->step5 step5->end_success end_fail Consult further troubleshooting step5->end_fail If precipitation occurs

Caption: A step-by-step workflow for dissolving basic peptides.

  • Start with Water: For basic peptides, the first solvent of choice should be sterile, deionized water.

  • Gentle Agitation: If the peptide does not readily dissolve, vortex the solution gently and sonicate for a short period (10-20 minutes). Avoid excessive heating as it can degrade the peptide.

  • Acidic Solution: If the peptide remains insoluble, add a small volume of 10-30% aqueous acetic acid dropwise while vortexing. The acidic environment will protonate the acidic residues, increasing the overall positive charge and enhancing solubility in water.

  • Organic Solvents (Last Resort): For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) may be necessary to initially dissolve the peptide. After the peptide is in the organic solvent, slowly add this solution to your aqueous buffer of choice while vortexing to prevent precipitation.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Peptide precipitates upon addition to buffer The buffer's pH is close to the peptide's isoelectric point (pI), or the buffer's ionic strength is too high.Adjust the pH of the buffer to be at least 2 units away from the peptide's pI. For this basic peptide, a slightly acidic buffer may improve solubility. Alternatively, try a buffer with a lower ionic strength.
Solution is cloudy or contains visible aggregates The peptide is prone to aggregation.Sonication can help to break up aggregates. If aggregation persists, consider dissolving the peptide in a denaturing agent like 6 M guanidine hydrochloride, followed by dialysis into the desired buffer. However, this may affect the peptide's biological activity.
Low recovery of the peptide after dissolution The peptide may be adhering to the surface of the vial.Pre-treat the vial with a BSA solution to block non-specific binding sites, or use low-protein-binding microcentrifuge tubes.

Experimental Protocols

Protocol 1: Reconstitution of Angiogenin Fragment (108-123) for In Vitro Assays

  • Calculate the required volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Initial Dissolution: Based on the troubleshooting guide, start by adding the calculated volume of sterile deionized water to the vial containing the lyophilized peptide.

  • Agitation: Vortex the vial gently for 1-2 minutes. If insolubility persists, sonicate the vial in a water bath for 10-15 minutes.

  • Acidification (if necessary): If the peptide is not fully dissolved, add 10% acetic acid dropwise (typically 1-5 µL at a time) and vortex between each addition until the solution clears.

  • Sterilization: Filter the final peptide solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes and store at -20°C.

Angiogenin Signaling and Inhibition by Fragment (108-123)

Angiogenin exerts its pro-angiogenic effects through a series of steps involving cell surface binding, internalization, and nuclear translocation, ultimately leading to the promotion of processes required for new blood vessel formation. The (108-123) fragment interferes with this cascade.

Inhibitory Action of Angiogenin Fragment (108-123)

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin (ANG) Receptor Endothelial Cell Surface Receptor Ang->Receptor Binds AngFrag Angiogenin Fragment (108-123) AngFrag->Ang Competitively Inhibits Binding PLC Phospholipase C (PLC) Activation Receptor->PLC ERK_AKT ERK1/2 and Akt Pathway Activation Receptor->ERK_AKT Internalization Internalization of ANG-Receptor Complex Receptor->Internalization Proliferation Cell Proliferation, Migration, Tube Formation (Angiogenesis) PLC->Proliferation ERK_AKT->Proliferation Translocation Nuclear Translocation of ANG Internalization->Translocation rRNA rRNA Transcription Translocation->rRNA rRNA->Proliferation Leads to

Caption: Angiogenin signaling pathway and its inhibition by the (108-123) fragment.

The diagram illustrates that Angiogenin normally binds to receptors on the surface of endothelial cells, triggering downstream signaling cascades, including the activation of Phospholipase C (PLC), ERK1/2, and Akt pathways, and subsequent internalization and nuclear translocation.[2][7] This leads to increased rRNA transcription and ultimately promotes cell proliferation, migration, and tube formation, which are key events in angiogenesis.[2][8][9] Angiogenin Fragment (108-123) acts as a competitive antagonist, preventing Angiogenin from binding to its receptor, thereby inhibiting these pro-angiogenic cellular responses.[3][4]

References

minimizing off-target effects of Angiogenin Fragment (108-123) in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Angiogenin Fragment (108-123) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Angiogenin Fragment (108-123)?

Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin (ANG). Its primary on-target effect is the inhibition of the full-length Angiogenin protein.[1][2] It functions as a competitive inhibitor, disrupting the enzymatic and biological activities of Angiogenin.[1]

Q2: Does Angiogenin Fragment (108-123) possess intrinsic ribonucleolytic activity?

No, tryptic peptides of Angiogenin, including fragments from the C-terminal region, do not exhibit intrinsic ribonucleolytic activity.[3] The full-length Angiogenin protein possesses weak ribonucleolytic activity which is crucial for its biological functions.[4]

Q3: What are the expected on-target effects of Angiogenin Fragment (108-123) in cell-based assays?

By inhibiting full-length Angiogenin, the fragment is expected to decrease Angiogenin-induced cellular responses such as:

  • Cell proliferation[3]

  • Cell migration and invasion

  • Tube formation in endothelial cells[1]

Q4: What are potential sources of off-target effects with peptide inhibitors like Angiogenin Fragment (108-123)?

Potential sources of off-target effects include:

  • Peptide Instability and Degradation: Peptides can be susceptible to degradation by proteases in cell culture media, leading to inconsistent results.[5]

  • Contaminants: Residual substances from peptide synthesis, such as trifluoroacetic acid (TFA), can affect cell viability and proliferation.[5][6]

  • Non-specific Binding: Peptides can non-specifically interact with other proteins or extracellular matrix components.

  • Cytotoxicity: Although the fragment itself is not reported to be directly cytotoxic, the full-length Angiogenin protein can be cytotoxic by degrading tRNA, a mechanism that is important to consider.[7]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Angiogenin Activity

Possible Causes:

  • Incorrect Peptide Concentration: The optimal inhibitory concentration may not have been determined for your specific cell type and assay conditions.

  • Peptide Degradation: The peptide may be degrading in the cell culture medium over the course of the experiment.[5]

  • Low Expression of Endogenous Angiogenin: The target cells may not express sufficient levels of Angiogenin for an inhibitory effect to be observed.

Solutions:

  • Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of Angiogenin Fragment (108-123).

  • Control Experiments: Include a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effects are sequence-specific.

  • Peptide Stability: Assess peptide stability in your cell culture medium over time. Consider using protease inhibitor cocktails if degradation is suspected.

  • Confirm Angiogenin Expression: Verify the expression of Angiogenin in your target cells using techniques like Western blot or qPCR.

Issue 2: Unexpected Effects on Cell Viability or Proliferation

Possible Causes:

  • TFA Contamination: Trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides, can inhibit or stimulate cell proliferation.[5][6]

  • Peptide Aggregation: Hydrophobic peptides can aggregate at high concentrations, which may lead to cellular stress and toxicity.

  • Off-Target Binding: The peptide may be interacting with other cellular components, leading to unintended signaling events. Full-length Angiogenin has been shown to interact with actin and a putative 170-kDa cell surface receptor.[4]

Solutions:

  • Use TFA-free Peptide: If possible, obtain a TFA-free version of the peptide or perform a salt exchange.

  • Solubility Testing: Ensure the peptide is fully dissolved in a compatible solvent before adding it to the cell culture medium. Test for aggregation at the working concentration.

  • Control for Off-Target Effects: Use a scrambled peptide control. Consider evaluating the effect of the fragment on key signaling pathways known to be affected by full-length Angiogenin, such as ERK1/2 and PI3K/Akt, to identify potential off-target activation or inhibition.[4]

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release) to determine if the peptide is causing cell death at the concentrations used.

Quantitative Data Summary

ParameterValueSubstrate/AssayReference
Apparent Inhibition Constant (Ki) 278 µMtransfer ribonucleic acid[1]
Inhibition of tRNA degradation 39%transfer ribonucleic acid[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Angiogenin Fragment (108-123) and appropriate controls (vehicle, scrambled peptide).

  • Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay
  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve overnight.

  • Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of Angiogenin Fragment (108-123) or controls. Seed the cells into the upper chamber.

  • Incubation: Incubate for 4-24 hours at 37°C.

  • Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.

Tube Formation Assay
  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of Angiogenin Fragment (108-123) or controls.

  • Incubation: Incubate for 4-18 hours at 37°C.

  • Visualization: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Visualizations

Angiogenin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ang Angiogenin Receptor Putative 170-kDa Receptor Ang->Receptor Actin Cell-Surface Actin Ang->Actin Ang_Frag Angiogenin Fragment (108-123) Ang_Frag->Ang Inhibits ERK ERK1/2 Receptor->ERK Activates PI3K PI3K/Akt Receptor->PI3K Activates Proliferation Cell Proliferation ERK->Proliferation PI3K->Proliferation Migration Cell Migration PI3K->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: On-target inhibitory mechanism of Angiogenin Fragment (108-123).

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Observed Check_Peptide Verify Peptide Quality - Purity - Solubility - Storage Start->Check_Peptide Optimize_Conc Optimize Peptide Concentration (Dose-Response) Start->Optimize_Conc Controls Implement Proper Controls - Scrambled Peptide - Vehicle Control Start->Controls Check_Target Confirm Target Expression (e.g., Western Blot for ANG) Check_Peptide->Check_Target Optimize_Conc->Check_Target Controls->Check_Target Assess_Toxicity Assess Cytotoxicity (e.g., LDH or MTT assay) Check_Target->Assess_Toxicity Analyze_Pathway Analyze Potential Off-Target Signaling Pathways Assess_Toxicity->Analyze_Pathway Result Reliable Data Analyze_Pathway->Result

Caption: Troubleshooting workflow for Angiogenin Fragment (108-123) assays.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Angiogenin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with Angiogenin, with a special focus on managing RNase contamination.

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin and what is its function?

Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease (RNase) A superfamily.[1] It is a potent stimulator of new blood vessel formation, a process known as angiogenesis.[1] Its biological activity, including angiogenesis, is dependent on its ribonucleolytic (RNase) activity.[2] Under cellular stress, Angiogenin cleaves transfer RNA (tRNA) in the anticodon loop, leading to the production of tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves.[3] These tiRNAs can inhibit protein translation and are involved in the cellular stress response.[3]

Q2: What makes working with Angiogenin challenging?

The primary challenge in Angiogenin research is its inherent nature as an RNase. This means that the protein itself can degrade RNA substrates. Compounding this is the ubiquitous presence of contaminating RNases in the laboratory environment, which can come from sources like skin, dust, and non-certified reagents and equipment.[4] Distinguishing between the specific activity of Angiogenin and the non-specific degradation by contaminating RNases is a critical experimental hurdle.

Q3: What are the primary sources of RNase contamination in the lab?

RNase contamination can originate from various sources, including:

  • Personnel: Bare hands are a major source of "fingerases."[4]

  • Dust and Aerosols: Airborne particles can carry RNases.

  • Reagents and Solutions: Water and buffers can be contaminated if not properly treated.

  • Plasticware and Glassware: Non-certified tubes, tips, and glassware can introduce RNases.

  • Endogenous RNases: The biological samples themselves contain RNases that are released upon cell lysis.

Q4: How does contaminating RNase activity interfere with Angiogenin experiments?

Contaminating RNases can lead to several problems:

  • Degradation of RNA substrates: This can result in the loss of signal in activity assays or the generation of non-specific cleavage products, making it difficult to interpret results.

  • False-positive results: Non-specific RNA degradation can be mistaken for Angiogenin activity.

  • Inhibition of Angiogenin activity: Some cellular components released during lysis can inhibit Angiogenin.

  • Overall experimental variability and lack of reproducibility.

Troubleshooting Guides

Problem 1: Low or No Angiogenin Activity Detected

Q: I am performing a tRNA cleavage assay, but I don't see any cleavage products, or the signal is very weak. What could be the problem?

A: This is a common issue that can stem from several factors. Follow this troubleshooting guide to identify the potential cause:

  • Is your Angiogenin active?

    • Source and Storage: Was the recombinant Angiogenin obtained from a reliable source and stored correctly (typically at -80°C in small aliquots to avoid freeze-thaw cycles)?

    • RNase Inhibitors: Are you using an RNase inhibitor that might be inhibiting Angiogenin? The human placental ribonuclease inhibitor (RI) is a very potent inhibitor of Angiogenin.[5][6][7] Ensure your buffers do not contain RI unless it's a specific part of your experimental design (e.g., a negative control).

  • Is your RNA substrate intact?

    • Initial RNA Quality: Before the assay, run an aliquot of your tRNA substrate on a denaturing gel to ensure it is not already degraded.

    • RNase Contamination: Your assay components (water, buffer, tubes, tips) might be contaminated with RNases that degraded the substrate before Angiogenin could act on it. Review the "Experimental Protocols" section for ensuring an RNase-free environment.

  • Are your assay conditions optimal for Angiogenin?

    • Buffer Composition: Angiogenin's activity is sensitive to salt concentration; its activity increases significantly at lower salt concentrations.[8] The optimal pH for tRNA cleavage is around 6.8.[2]

    • Incubation Time and Temperature: Ensure you are incubating the reaction for a sufficient amount of time and at an appropriate temperature (e.g., 37°C).

Problem 2: Non-Specific RNA Degradation Observed

Q: I see RNA degradation in my assay, but it appears as a smear on the gel rather than distinct cleavage products. How can I determine if this is from contaminating RNases or Angiogenin?

A: Differentiating between Angiogenin's specific tRNA cleavage and non-specific degradation by other RNases is crucial. Here’s how to troubleshoot:

  • Controls are Key:

    • No-Enzyme Control: Incubate your tRNA substrate with all assay components except Angiogenin. Any degradation in this control is due to contaminating RNases.

    • RNase A Control: Run a parallel reaction with a known concentration of RNase A. This will typically produce a different cleavage pattern or a more pronounced smear, helping you to distinguish it from Angiogenin's activity.

    • Inhibitor Control: Add a potent inhibitor of Angiogenin, such as placental ribonuclease inhibitor (RI), to a reaction containing Angiogenin.[5] If the specific cleavage products disappear but a smear remains, this indicates the presence of contaminating RNases not inhibited by RI.

  • Angiogenin's Specificity:

    • Angiogenin exhibits preferential cleavage of tRNA at the anticodon loop.[3] The result should be distinct bands corresponding to tRNA halves, not a diffuse smear.

    • Angiogenin has significantly lower ribonucleolytic activity towards common RNase substrates compared to RNase A.[2] If you observe rapid and complete degradation of your RNA, it is more likely due to a potent contaminating RNase.

Quantitative Data

Table 1: Comparison of Angiogenin and RNase A Properties

FeatureAngiogenin (Human)RNase A (Bovine Pancreatic)
Primary Function Angiogenesis, Stress ResponseRNA degradation
Primary Substrate tRNASingle-stranded RNA
Cleavage Specificity Preferentially cleaves tRNA at the anticodon loopCleaves after pyrimidine residues
Relative Ribonucleolytic Activity 105 to 106-fold lower than RNase A on general substratesHigh
Inhibition by Placental Ribonuclease Inhibitor (RI) Very strong (Ki < 1 fM)[6]Strong (Ki ~44 fM)[6]

Experimental Protocols

Protocol 1: Establishing an RNase-Free Working Environment

Maintaining an RNase-free environment is paramount for reliable results in Angiogenin experiments.

  • Designated Area and Equipment:

    • Designate a specific bench area solely for RNA work.

    • Use a dedicated set of pipettes, filter tips, and tubes that are certified RNase-free.

  • Decontamination of Surfaces and Equipment:

    • Before starting, clean your bench space, pipettes, and any equipment with a commercial RNase decontamination solution (e.g., RNaseZAP™) followed by a rinse with RNase-free water.

    • For glassware, bake at 180°C for at least 4 hours.

  • Personal Protective Equipment (PPE):

    • Always wear powder-free gloves and change them frequently, especially after touching any non-decontaminated surfaces.

    • Wear a clean lab coat.

  • Preparation of RNase-Free Solutions:

    • Use commercially available nuclease-free water to prepare all buffers and solutions.

    • Alternatively, treat water with 0.1% diethylpyrocarbonate (DEPC), incubate overnight at room temperature, and then autoclave to inactivate the DEPC. Note: DEPC cannot be used with Tris-based buffers as it reacts with primary amines.

Protocol 2: In Vitro tRNA Cleavage Assay

This protocol allows for the assessment of Angiogenin's ribonucleolytic activity on a tRNA substrate.

  • Reaction Setup (per 20 µL reaction):

    • 10 µL 2x Cleavage Buffer (e.g., 60 mM HEPES pH 7.0, 60 mM NaCl)

    • 1 µg of total tRNA (or a specific tRNA)

    • Recombinant human Angiogenin (concentration to be optimized, e.g., 100 nM)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation:

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2x RNA loading dye containing formamide.

    • Heat the samples at 70°C for 5 minutes to denature the RNA.

  • Analysis:

    • Analyze the cleavage products by electrophoresis on a 15% TBE-Urea denaturing polyacrylamide gel.

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the results. Expect to see the full-length tRNA band decrease in intensity over time, with the appearance of smaller bands corresponding to tRNA halves.

Visualizations

Signaling Pathway of Angiogenin-Mediated Stress Response

Angiogenin_Signaling Stress Cellular Stress (e.g., Oxidative, Hypoxia) ANG_nucleus Nuclear Angiogenin Stress->ANG_nucleus Translocation to Cytoplasm ANG_RNH1 Inactive ANG-RNH1 Complex Stress->ANG_RNH1 Promotes Dissociation ANG_cyto Cytoplasmic Angiogenin ANG_nucleus->ANG_cyto ANG_cyto->ANG_RNH1 Binding/Dissociation tiRNA tiRNAs (tRNA halves) ANG_cyto->tiRNA Cleavage RNH1 Ribonuclease Inhibitor 1 (RNH1) RNH1->ANG_RNH1 tRNA Mature tRNA tRNA->tiRNA Translation Protein Translation tiRNA->Translation Inhibition Stress_Granules Stress Granule Formation tiRNA->Stress_Granules Induction

Caption: Angiogenin signaling in response to cellular stress.

Experimental Workflow for an RNase-Free Angiogenin Assay

RNase_Free_Workflow Start Start Prep_Area Prepare Designated RNase-Free Workspace Start->Prep_Area Decon_Tools Decontaminate Pipettes and Equipment Prep_Area->Decon_Tools Prep_Reagents Prepare RNase-Free Buffers and Water Decon_Tools->Prep_Reagents Prep_Consumables Use Certified RNase-Free Tips and Tubes Prep_Reagents->Prep_Consumables Assay_Setup Set up Angiogenin Activity Assay on Ice Prep_Consumables->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Analysis Analyze Results (e.g., Gel Electrophoresis) Incubation->Analysis End End Analysis->End

Caption: Workflow for conducting experiments in an RNase-free environment.

Troubleshooting Logic for RNA Degradation

Troubleshooting_Flowchart Start RNA Degradation Observed in Assay Check_Control Is there degradation in the 'No-Enzyme' control? Start->Check_Control Contamination Conclusion: RNase contamination in reagents/ consumables. Check_Control->Contamination Yes Check_Inhibitor Does adding RI abolish the specific cleavage? Check_Control->Check_Inhibitor No Review_Protocols Action: Review and improve RNase-free technique. Contamination->Review_Protocols ANG_Activity Conclusion: Degradation is likely due to Angiogenin activity. Check_Inhibitor->ANG_Activity Yes Mixed_Degradation Conclusion: Both Angiogenin activity and RNase contamination are present. Check_Inhibitor->Mixed_Degradation Partially Mixed_Degradation->Review_Protocols

Caption: Troubleshooting flowchart for identifying the source of RNA degradation.

References

Technical Support Center: Establishing a Dose-Response Curve for Angiogenin Fragment (108-123) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to establish a dose-response curve for the inhibition of Angiogenin (ANG) by its C-terminal fragment (108-123).

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin Fragment (108-123) and how does it inhibit Angiogenin?

Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin.[1][2][3] It functions as a competitive inhibitor, binding to Angiogenin and blocking its enzymatic and biological activities.[4][5] This includes the inhibition of Angiogenin's ribonucleolytic activity, which is crucial for its role in angiogenesis, the formation of new blood vessels.[6][7] The apparent inhibition constant (Ki) for this interaction has been reported to be 278 μM when transfer RNA is the substrate.[4]

Q2: What are the key biological activities of Angiogenin that can be measured to assess inhibition?

Angiogenin promotes angiogenesis through several mechanisms, including:

  • Ribonucleolytic Activity: Angiogenin cleaves cellular RNA, which modulates protein synthesis and is essential for its angiogenic effect.[6][8]

  • Cell Migration and Invasion: ANG stimulates endothelial and smooth muscle cells to migrate, invade surrounding tissues, and form tubular structures.[7][8][9]

  • Nuclear Translocation and rRNA Transcription: Angiogenin translocates to the nucleus of endothelial cells, where it enhances the transcription of ribosomal RNA (rRNA), a key step for cell proliferation and new blood vessel formation.[10]

Therefore, inhibition of these activities by Angiogenin Fragment (108-123) can be quantified to establish a dose-response relationship.

Q3: Which in vitro assays are recommended for establishing a dose-response curve for Angiogenin Fragment (108-123)?

Several in vitro assays are suitable for this purpose:

  • Ribonuclease (RNase) Activity Assay: This assay directly measures the inhibition of Angiogenin's enzymatic activity. It can be performed using various RNA substrates, such as tRNA.[4][11]

  • Endothelial Cell Tube Formation Assay: This widely used assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures on a basement membrane matrix (e.g., Matrigel). The inhibitory effect of the fragment on Angiogenin-induced tube formation can be quantified.[12]

  • Cell Migration/Wound Healing Assay: This assay measures the ability of the fragment to inhibit Angiogenin-induced migration of endothelial cells.[12]

  • Cell Proliferation Assay (e.g., MTT assay): This assay can determine the effect of the fragment on Angiogenin-stimulated endothelial cell proliferation.[12][13]

Q4: What is a typical concentration range to test for Angiogenin Fragment (108-123) in a dose-response experiment?

Based on the reported apparent inhibition constant (Ki) of 278 μM, a logical starting point for a dose-response curve would be to test concentrations spanning this value.[4] A suggested range could be from low micromolar (e.g., 1 µM) to high micromolar or low millimolar (e.g., 1000 µM or 1 mM). It is advisable to use a logarithmic or semi-logarithmic spacing of concentrations to effectively capture the sigmoidal nature of the dose-response curve.[14]

Troubleshooting Guides

Issue 1: High variability between replicate wells in the tube formation assay.
  • Possible Cause: Uneven coating of the Matrigel or introduction of bubbles during plating.

  • Troubleshooting Step:

    • Ensure Matrigel is completely thawed on ice and kept cold to prevent premature polymerization.

    • Use pre-chilled pipette tips and plates.

    • Pipette the Matrigel carefully to avoid creating bubbles. If bubbles form, they can be removed with a sterile pipette tip before polymerization.

    • Ensure a uniform layer of Matrigel across the well.

    • Allow the Matrigel to polymerize completely at 37°C for at least 30 minutes before seeding cells.

  • Possible Cause: Inconsistent cell seeding density.

  • Troubleshooting Step:

    • Ensure a single-cell suspension before counting and plating.

    • Use a calibrated pipette and mix the cell suspension gently before each aspiration to ensure a uniform cell concentration.

Issue 2: No significant inhibition observed even at high concentrations of Angiogenin Fragment (108-123).
  • Possible Cause: Degradation or poor quality of the peptide fragment.

  • Troubleshooting Step:

    • Verify the storage conditions of the lyophilized peptide and reconstituted solutions. Lyophilized Angiogenin Fragment (108-123) should be stored at -20°C and desiccated.[1] In solution, it should be stored at -20°C and used within a month to avoid loss of potency.[1]

    • Aliquot the peptide solution to avoid multiple freeze-thaw cycles.[1]

    • Confirm the purity and identity of the peptide using methods like HPLC and mass spectrometry.

  • Possible Cause: Suboptimal concentration of Angiogenin used for stimulation.

  • Troubleshooting Step:

    • Perform a titration of Angiogenin to determine the optimal concentration that induces a robust, but not maximal, response in your chosen assay. This will ensure that there is a sufficient window to observe inhibition.

Issue 3: Difficulty in fitting a sigmoidal dose-response curve to the data.
  • Possible Cause: Inappropriate range of inhibitor concentrations tested.

  • Troubleshooting Step:

    • Expand the concentration range of Angiogenin Fragment (108-123) tested, ensuring it covers at least 3-4 logs.[14] This should include concentrations that produce minimal and maximal inhibition to define the bottom and top plateaus of the curve.

    • Include a "no inhibitor" control (0 µM) and a "no Angiogenin" control to establish the baseline and maximal stimulation.

  • Possible Cause: Insufficient number of data points.

  • Troubleshooting Step:

    • For a reliable curve fit, it is recommended to have at least 5-6 different concentrations of the inhibitor with multiple replicates for each.[14]

Experimental Protocols

Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

  • Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Treatment Preparation: Prepare a dilution series of Angiogenin Fragment (108-123) in a low-serum medium. Also, prepare a solution of Angiogenin at its optimal stimulating concentration.

  • Cell Seeding and Treatment: Harvest and resuspend the starved HUVECs in the low-serum medium. Add the cells to the treatment solutions containing the various concentrations of Angiogenin Fragment (108-123) and the fixed concentration of Angiogenin.

  • Incubation: Immediately plate the cell-treatment suspension onto the polymerized Matrigel (e.g., 1.5 x 10^4 cells per well). Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Capture images of the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

  • Data Analysis: Plot the percentage of inhibition of tube formation against the logarithm of the concentration of Angiogenin Fragment (108-123). Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[15]

Data Presentation

Table 1: Hypothetical Dose-Response Data for Angiogenin Fragment (108-123) in a Tube Formation Assay

Concentration of Angiogenin Fragment (108-123) (µM)Mean Tube Length (µm)Standard Deviation% Inhibition
0 (Control with ANG)1250850
101180705.6
509506224.0
1007305541.6
2505804853.6
5003103575.2
10001502588.0
No ANG Control12020-

Visualizations

Angiogenin_Signaling_Pathway ANG Angiogenin (ANG) Receptor Cell Surface Receptor (Putative 170-kDa protein) ANG->Receptor Binds Actin Membrane Actin ANG->Actin Binds RNase Ribonucleolytic Activity (tRNA cleavage) ANG->RNase Exerts ANG_Frag Angiogenin Fragment (108-123) ANG_Frag->ANG Endocytosis Endocytosis Receptor->Endocytosis Proteolytic_Cascade Proteolytic Cascade (Plasmin Activation) Actin->Proteolytic_Cascade Nucleus Nucleus Endocytosis->Nucleus Nuclear Translocation rRNA rRNA Transcription Nucleus->rRNA Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation Ribosome->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration Cell Migration & Invasion Migration->Angiogenesis Proteolytic_Cascade->Migration RNase->Proliferation

Caption: Angiogenin signaling pathways and the inhibitory action of Angiogenin Fragment (108-123).

Dose_Response_Workflow Start Start: Prepare Reagents (Cells, ANG, ANG Fragment) Dilution Create Serial Dilution of Angiogenin Fragment (108-123) Start->Dilution Assay Perform In Vitro Assay (e.g., Tube Formation) Dilution->Assay Data Quantify Assay Readout (e.g., Tube Length) Assay->Data Plot Plot % Inhibition vs. log[Inhibitor] Data->Plot Fit Fit Data to 4-Parameter Logistic (4PL) Curve Plot->Fit Result Determine IC50 Value Fit->Result

Caption: Experimental workflow for establishing a dose-response curve for Angiogenin inhibition.

References

quality control measures for synthetic Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of synthetic Angiogenin Fragment (108-123).

Frequently Asked Questions (FAQs)

Q1: What is Angiogenin Fragment (108-123)?

A1: Angiogenin Fragment (108-123) is a 16-amino acid synthetic peptide with the sequence ENGLPVHLDQSIFRRP. It corresponds to the C-terminal region of the full-length human Angiogenin protein.[1] This fragment is known to be a functional inhibitor of Angiogenin, interfering with its pro-angiogenic activities, making it a valuable tool for studying angiogenesis and developing anti-angiogenic therapies.[2][3]

Q2: What are the basic physicochemical properties of this peptide?

A2: The key properties of Angiogenin Fragment (108-123) are summarized in the table below.

PropertyValueAnalytical Method
Sequence ENGLPVHLDQSIFRRPSequence Analysis
Molecular Formula C₈₃H₁₃₂N₂₆O₂₄Elemental Analysis
Molecular Weight 1878.14 DaMass Spectrometry[1]
Amino Acid Count 16Sequence Analysis

Q3: How should I store the lyophilized peptide and its solutions?

A3: Proper storage is critical to maintain the integrity of the peptide.

  • Lyophilized Peptide : For long-term storage, keep the lyophilized powder at -20°C or colder in a desiccated environment.[2][4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5] Under these conditions, the lyophilized peptide can be stable for several years.[2]

  • Peptide in Solution : The shelf-life of peptides in solution is limited.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][5] Store solutions at -20°C for short-term use (up to one month).[2] For peptides containing residues prone to oxidation (like in this fragment), it's advisable to use oxygen-free solvents or purge with an inert gas.[6]

Quality Control Measures

Ensuring the quality of synthetic Angiogenin Fragment (108-123) is paramount for reproducible experimental results. The following are key quality control assays.

Purity and Integrity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the peptide preparation by separating the full-length product from any impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column Selection : A C18 column is a common choice for peptides of this size.

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in deionized water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Elution : A typical gradient would be a linear increase in Mobile Phase B, for example, from 5% to 65% over 30 minutes.

  • Detection : UV absorbance is monitored at 214 nm and 280 nm.

  • Data Analysis : The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Expected Results:

ParameterSpecification
Purity >95% (for most research applications)
Retention Time Consistent for a given set of parameters

Mass Spectrometry (MS)

MS is used to confirm the identity of the synthetic peptide by verifying its molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation : The peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Infusion : The sample is infused into the mass spectrometer.

  • Data Acquisition : Mass spectra are acquired in positive ion mode.

  • Data Analysis : The resulting spectrum is deconvoluted to determine the monoisotopic mass of the peptide.

Expected Results:

ParameterExpected Value
Observed Molecular Weight 1878.14 ± 1 Da
Composition and Concentration

Amino Acid Analysis (AAA)

AAA confirms the amino acid composition of the peptide and can be used to determine the net peptide content.[7]

Experimental Protocol: Amino Acid Analysis

  • Hydrolysis : The peptide is hydrolyzed into its constituent amino acids using 6 M HCl at 110°C for 24 hours.[8]

  • Derivatization : The hydrolyzed amino acids are derivatized to make them detectable.

  • Chromatographic Separation : The derivatized amino acids are separated using ion-exchange or reversed-phase chromatography.[8][9]

  • Quantification : The amount of each amino acid is quantified by comparing its peak area to that of known standards.

Expected Results: The molar ratios of the constituent amino acids should correspond to the theoretical composition of the ENGLPVHLDQSIFRRP sequence.

Safety and Purity

Endotoxin Testing

For in vivo or cell-based assays, it is crucial to ensure that the peptide preparation is free from endotoxin contamination.

Experimental Protocol: Limulus Amebocyte Lysate (LAL) Assay

  • Assay Method : The gel-clot method is a common qualitative test, while chromogenic and turbidimetric assays provide quantitative results.[10][11]

  • Procedure : The peptide sample is incubated with the LAL reagent. The formation of a gel clot (in the gel-clot method) or a color change/increase in turbidity indicates the presence of endotoxins.[11]

  • Quantification : For quantitative assays, the results are compared to a standard curve of known endotoxin concentrations.

Expected Results:

ParameterSpecification
Endotoxin Level < 0.1 EU/µg (for cell-based assays)
< 5 EU/kg (for in vivo studies, non-intrathecal)[12]

Troubleshooting Guides

Issue 1: Peptide Solubility Problems

Q: My Angiogenin Fragment (108-123) will not dissolve in my aqueous buffer. What should I do?

A: The solubility of a peptide is determined by its amino acid sequence. To determine the best solvent, first assess the overall charge of the peptide.

  • Charge Calculation :

    • Acidic residues (D, E): -1 each

    • Basic residues (R, K, H): +1 each

    • N-terminus: +1

    • C-terminus: -1

    • For ENGLPVHLDQSIFRRP: E(-1), D(-1), H(+1), R(+1), R(+1) + N-terminus(+1) + C-terminus(-1) = +1. This peptide is slightly basic.

  • Solubilization Strategy :

    • First, try dissolving a small amount of the peptide in sterile, distilled water.[6]

    • If it does not dissolve, try a dilute acidic solution, such as 10% acetic acid.[13]

    • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[14]

    • Sonication can also aid in dissolving the peptide.

Issue 2: Inconsistent Experimental Results

Q: I am seeing high variability in my cell-based assays using this peptide. What could be the cause?

A: Inconsistent results can stem from several factors related to peptide quality and handling.

  • Troubleshooting Workflow:

G A Inconsistent Results B Check Peptide Purity (>95% on HPLC) A->B Purity Issue? C Test for Endotoxin Contamination A->C Contamination? D Assess Peptide Stability (Oxidation of His/Phe/Arg) A->D Degradation? E Verify Peptide Concentration (Net Peptide Content) A->E Concentration Error? F Review Handling Procedures (Storage, Freeze-Thaw Cycles) A->F Handling Error? G Repurify or Synthesize New Peptide Batch B->G Purity <95% H Use Endotoxin-Free Reagents and Test New Batch C->H Endotoxins Detected I Store Properly, Aliquot, Use Fresh Solutions D->I Oxidation Suspected J Perform Quantitative AAA to Confirm Concentration E->J Concentration Unknown F->I Improper Handling

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Potential Causes and Solutions :

    • Trifluoroacetate (TFA) Contamination : Residual TFA from HPLC purification can be cytotoxic. If suspected, consider TFA removal services or using a different salt form of the peptide.

    • Peptide Degradation : The sequence contains histidine, phenylalanine, and arginine which can be susceptible to oxidation. Store the peptide properly and use fresh solutions.[5]

    • Incorrect Concentration : The gross weight of a lyophilized peptide includes water and counterions. Determine the net peptide content for accurate dosing.[7]

Signaling Pathways

Angiogenin (the parent protein of this fragment) is involved in promoting angiogenesis through various signaling pathways. Understanding these can provide context for the inhibitory effects of the 108-123 fragment.

AngiogeninSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang Angiogenin Receptor Putative Receptor Ang->Receptor Actin Actin Ang->Actin rRNA rRNA Transcription Ang->rRNA Nuclear Translocation PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR mTOR->rRNA ERK->rRNA Fragment Angiogenin Fragment (108-123) Fragment->Ang Inhibits

Caption: Simplified signaling pathway of Angiogenin.

Angiogenin binds to receptors on endothelial cells, activating pathways like PI3K/Akt/mTOR and ERK1/2.[15] This leads to downstream effects promoting cell proliferation, migration, and survival. Angiogenin can also translocate to the nucleus to enhance ribosomal RNA (rRNA) transcription.[15][16] The Angiogenin Fragment (108-123) acts as an inhibitor, likely by competing with the full-length protein, thus blocking these pro-angiogenic signals.

References

Validation & Comparative

Validating the Inhibitory Activity of Angiogenin Fragment (108-123) on Angiogenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Angiogenin (ANG) is a 14.1 kDa protein that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Its involvement in pathological conditions such as cancer and neurological diseases has made it a significant target for therapeutic intervention.[1] A key to its function is its ribonucleolytic (RNase) activity, which is essential for its biological actions.[2] This guide provides a comparative analysis of the inhibitory activity of a specific C-terminal peptide, Angiogenin Fragment (108-123), against the full-length Angiogenin protein. We will delve into its mechanism of action, compare its efficacy with other known inhibitors, and provide detailed experimental protocols for validation.

Angiogenin Fragment (108-123): A Competitive Inhibitor

Angiogenin Fragment (108-123) is a peptide segment derived from the C-terminus of the Angiogenin protein.[3][4][5] This fragment has been identified as a competitive inhibitor, effectively disrupting the enzymatic and biological activities of the parent molecule.[6] Research indicates that this peptide exhibits concentration-dependent inhibition of Angiogenin's ribonucleolytic activity.[6]

Comparative Inhibitory Activity

To contextualize the inhibitory potential of Angiogenin Fragment (108-123), it is compared with other small-molecule inhibitors that have been identified through high-throughput screening.

InhibitorTypeTargetKi (Inhibition Constant)Reference
Angiogenin Fragment (108-123) PeptideAngiogenin278 µM (with tRNA as substrate)[6]
NSC-65828 Small MoleculeAngiogenin81 µM[7]
C-181431 Small MoleculeAngiogenin<100 µM[2][8]

Experimental Protocols

Detailed methodologies are crucial for the validation of inhibitory activity. Below are protocols for key experiments.

Ribonucleolytic Activity Assay

This assay is fundamental to determining the direct inhibitory effect on Angiogenin's enzymatic function.

  • Objective: To measure the inhibition of Angiogenin's RNase activity.

  • Materials:

    • Recombinant human Angiogenin

    • Angiogenin Fragment (108-123) or other test inhibitors

    • Substrate: transfer RNA (tRNA) or a synthetic dinucleotide substrate

    • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

    • RNase inhibitor (for negative controls)[9]

    • HPLC system or denaturing polyacrylamide gel electrophoresis (PAGE) equipment

  • Procedure:

    • Prepare reaction mixtures containing Angiogenin and varying concentrations of the inhibitor in the reaction buffer.

    • Initiate the reaction by adding the tRNA substrate.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

    • Analyze the cleavage products. For HPLC, peak areas of the substrate and product are used to calculate the reaction rate.[8] For PAGE, the cleavage of tRNA is visualized by staining.[9]

    • The inhibition constant (Ki) is calculated from the dependence of the reaction rate on the inhibitor concentration.[8]

Cell Proliferation Assay

This assay assesses the impact of inhibiting Angiogenin on cell growth, a key aspect of its biological function.

  • Objective: To determine if the inhibitor can block Angiogenin-induced cell proliferation.

  • Materials:

    • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

    • Cell culture medium and supplements

    • Angiogenin

    • Angiogenin Fragment (108-123) or other test inhibitors

    • BrdU (5-bromo-2'-deoxyuridine) incorporation assay kit or MTS assay kit

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to adhere.

    • Starve the cells to synchronize their cell cycle.

    • Treat the cells with Angiogenin in the presence or absence of the inhibitor at various concentrations.

    • Incubate for a period sufficient to observe proliferation (e.g., 24-48 hours).

    • Assess cell proliferation using a BrdU or MTS assay according to the manufacturer's instructions.[10] The BrdU assay measures DNA synthesis, while the MTS assay measures cell viability.

In Vitro Angiogenesis (Tube Formation) Assay

This assay models the formation of capillary-like structures, a hallmark of angiogenesis.

  • Objective: To evaluate the inhibitor's effect on the ability of endothelial cells to form tube-like networks.

  • Materials:

    • HUVECs

    • Matrigel™ or a similar basement membrane extract

    • Angiogenin

    • Angiogenin Fragment (108-123) or other test inhibitors

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel™ and allow it to polymerize.

    • Seed HUVECs onto the Matrigel™-coated wells.

    • Treat the cells with Angiogenin and the test inhibitor.

    • Incubate for a period that allows for tube formation (typically 6-18 hours).

    • Visualize the tube-like structures using a microscope and quantify the extent of network formation (e.g., by measuring total tube length or the number of branch points).[10]

Visualizations

Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.

Angiogenin_Signaling_Pathway cluster_cell Endothelial Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ANG Angiogenin (ANG) Receptor Cell Surface Receptor (Putative) ANG->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Cytoplasm Cytoplasm Nuclear_Translocation Nuclear Translocation Endocytosis->Nuclear_Translocation Internalization Nucleus Nucleus rDNA rDNA Promoter Nuclear_Translocation->rDNA Binds to rRNA rRNA Transcription rDNA->rRNA Ribosome_Biogenesis Ribosome Biogenesis rRNA->Ribosome_Biogenesis Cell_Proliferation Cell Proliferation & Angiogenesis Ribosome_Biogenesis->Cell_Proliferation

Caption: Angiogenin signaling pathway leading to angiogenesis.

Inhibitor_Validation_Workflow start Start in_vitro_assay In Vitro Ribonucleolytic Assay start->in_vitro_assay determine_ki Determine Ki Value in_vitro_assay->determine_ki Quantify Inhibition cell_based_assay Cell-Based Assays (Proliferation, Migration) determine_ki->cell_based_assay Proceed if Active evaluate_phenotype Evaluate Phenotypic Effect (e.g., IC50) cell_based_assay->evaluate_phenotype Measure Cellular Response in_vivo_assay In Vivo / Ex Vivo Angiogenesis Assay (e.g., CAM, Matrigel Plug) evaluate_phenotype->in_vivo_assay Proceed if Potent assess_efficacy Assess In Vivo Efficacy in_vivo_assay->assess_efficacy Confirm Anti-Angiogenic Effect end End assess_efficacy->end

Caption: Experimental workflow for validating Angiogenin inhibitors.

References

comparing the efficacy of Angiogenin Fragment (108-123) to other Angiogenin fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in various physiological and pathological processes, including tumor growth and metastasis, has made it a significant target for therapeutic development. The biological activity of angiogenin is multifaceted, involving ribonucleolytic activity, cell surface interactions, and nuclear translocation, ultimately leading to endothelial cell proliferation, migration, and tube formation. Various fragments of angiogenin have been studied to either mimic or inhibit its functions, offering potential as pro- or anti-angiogenic agents. This guide provides a comparative analysis of the efficacy of Angiogenin Fragment (108-123) against other notable angiogenin fragments, supported by available experimental data.

Comparative Efficacy of Angiogenin Fragments

The biological effects of angiogenin fragments are diverse, with different regions of the parent protein exhibiting distinct functionalities. The N-terminal and C-terminal fragments, in particular, have been shown to possess opposing effects on endothelial cell behavior.

FragmentSource/TypePrimary Effect on Endothelial CellsQuantitative DataReference
Angiogenin (1-6) N-terminal fragment of Bovine Angiogenin (ANG-1)Proliferative Proliferation comparable to the native ANG-1 protein.[1]
Angiogenin (108-123) C-terminal fragment of Human AngiogeninInhibitory Inhibits cell proliferation.[1]
Angiogenin (103-124) C-terminal fragment of Bovine Angiogenin (ANG-1)Inhibitory Less inhibitory to cell proliferation compared to human Angiogenin (108-123).[1]
Angiogenin (62-67) Internal fragment of Bovine Angiogenin (ANG-1)No significant effect No significant impact on HUVEC proliferation.[1]

Table 1: Comparison of the Effects of Angiogenin Fragments on Endothelial Cell Proliferation. This table summarizes the observed effects of different angiogenin fragments on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

FragmentSource/TypeEffect on Tube Formation (Matrigel Assay)Reference
Angiogenin (1-6) N-terminal fragment of Bovine Angiogenin (ANG-1)Promotes tube formation (similar to native protein)[1]
Angiogenin (108-123) C-terminal fragment of Human AngiogeninPromotes tube formation [1]
Angiogenin (103-124) C-terminal fragment of Bovine Angiogenin (ANG-1)Promotes tube formation (similar to native protein)[1]

Table 2: Comparison of the Effects of Angiogenin Fragments on in vitro Angiogenesis (Tube Formation). This table outlines the impact of various angiogenin fragments on the formation of capillary-like structures by HUVECs on Matrigel.

FragmentActivityQuantitative DataReference
Angiogenin (108-123) Inhibition of Ribonucleolytic ActivityKi = 278 μM [2]

Table 3: Inhibitory Effect of Angiogenin Fragment (108-123) on Ribonucleolytic Activity. This table provides the inhibition constant (Ki) of the (108-123) fragment against the enzymatic activity of full-length angiogenin.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these fragments, the following diagrams illustrate key signaling pathways and experimental workflows.

Angiogenin_Signaling Angiogenin Signaling Pathway Ang Angiogenin Receptor Cell Surface Receptor Ang->Receptor Nuclear_Translocation Nuclear Translocation Ang->Nuclear_Translocation PLC Phospholipase C Activation Receptor->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC Activation DAG_IP3->PKC ERK ERK1/2 Pathway PKC->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration rRNA_Transcription rRNA Transcription Nuclear_Translocation->rRNA_Transcription Ribosome_Biogenesis Ribosome Biogenesis rRNA_Transcription->Ribosome_Biogenesis Ribosome_Biogenesis->Cell_Proliferation

Caption: Angiogenin signaling cascade leading to angiogenesis.

Experimental_Workflow Experimental Workflow for Efficacy Testing cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Proliferation HUVEC Proliferation Assay Data_Analysis Quantitative Data Analysis (e.g., IC50, EC50, % inhibition) Proliferation->Data_Analysis Migration Wound Healing / Transwell Assay Migration->Data_Analysis Tube_Formation Matrigel Tube Formation Assay Tube_Formation->Data_Analysis RNase_Activity Ribonucleolytic Activity Assay RNase_Activity->Data_Analysis CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay CAM_Assay->Data_Analysis

Caption: Workflow for assessing Angiogenin fragment efficacy.

Detailed Experimental Protocols

HUVEC Proliferation Assay

This assay measures the effect of angiogenin fragments on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial growth medium.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with a basal medium containing various concentrations of the angiogenin fragments to be tested. Control wells receive the vehicle alone.

  • Incubation: The plates are incubated for 48-72 hours.

  • Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, which measures the metabolic activity of viable cells. Alternatively, direct cell counting or DNA synthesis measurement (e.g., BrdU incorporation) can be performed.

  • Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control. Dose-response curves are generated to determine the EC50 (for proliferative fragments) or IC50 (for inhibitory fragments).

Matrigel Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

  • Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a basal medium containing the angiogenin fragments at various concentrations.

  • Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.

  • Data Analysis: The quantitative data from treated wells are compared to the control to determine the pro- or anti-angiogenic effect of the fragments.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to study angiogenesis and the effects of various compounds on blood vessel formation.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.

  • Windowing: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the angiogenin fragment is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.

  • Observation and Quantification: The CAM is observed for the formation of new blood vessels around the application site. The angiogenic response is quantified by counting the number of new blood vessel branches converging towards the sample.

  • Data Analysis: The angiogenic or anti-angiogenic activity is determined by comparing the vascular density in the treated CAMs to that of the controls.

Ribonucleolytic Activity Assay

This assay measures the enzymatic activity of angiogenin and the inhibitory potential of its fragments.

Methodology:

  • Substrate Preparation: A suitable RNA substrate, such as yeast tRNA or a synthetic fluorogenic substrate, is prepared in a reaction buffer.

  • Enzyme and Inhibitor Incubation: Full-length angiogenin is pre-incubated with various concentrations of the inhibitory fragment (e.g., Angiogenin 108-123).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the RNA substrate to the enzyme/inhibitor mixture.

  • Measurement of Activity: The cleavage of the RNA substrate is monitored over time. For tRNA, this can be done by analyzing the cleavage products on a denaturing polyacrylamide gel. For fluorogenic substrates, the increase in fluorescence upon cleavage is measured using a fluorometer.

  • Data Analysis: The initial reaction rates are calculated. For inhibitory fragments, the data is used to determine the inhibition constant (Ki) by fitting it to appropriate enzyme inhibition models.[2]

Conclusion

The available data indicates that different fragments of angiogenin can exert opposing effects on endothelial cell functions critical for angiogenesis. The N-terminal fragment (1-6) of bovine angiogenin appears to be pro-angiogenic, promoting cell proliferation, while the C-terminal fragment (108-123) of human angiogenin is inhibitory. Interestingly, both fragments, along with a C-terminal fragment of bovine angiogenin, have been reported to promote tube formation in the Matrigel assay, suggesting a more complex role in the morphogenesis of vascular structures. The inhibitory effect of the (108-123) fragment is further substantiated by its ability to block the ribonucleolytic activity of the full-length protein.

For researchers and drug development professionals, these findings highlight the potential of specific angiogenin fragments as targeted therapeutic agents. Further quantitative, head-to-head comparative studies of these fragments in standardized human cell-based and in vivo models are warranted to fully elucidate their therapeutic potential and to determine their precise dose-dependent effects on the various stages of angiogenesis.

References

Angiogenin Fragment (108-123) vs. Full-Length Angiogenin: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of full-length Angiogenin (ANG) and its C-terminal fragment (108-123) reveals distinct functional profiles in key biological assays. While full-length ANG acts as a potent pro-angiogenic and mitogenic factor, the ANG(108-123) fragment predominantly functions as an inhibitor of these activities. This guide provides a detailed comparison of their performance in functional assays, supported by experimental data and methodologies for researchers in angiogenesis and drug development.

Angiogenin, a 14.1 kDa protein, is a well-established mediator of angiogenesis, the formation of new blood vessels. It exerts its biological effects through multiple mechanisms, including its intrinsic ribonucleolytic activity and by engaging cell surface receptors to activate signaling pathways crucial for cell proliferation and migration. The C-terminal fragment, ANG(108-123), has been investigated as a potential modulator of full-length ANG's function.

Comparative Analysis of Functional Activities

The functional differences between full-length ANG and the ANG(108-123) fragment are most evident in assays measuring cell proliferation, angiogenesis, and enzymatic activity.

Functional AssayFull-Length Angiogenin (ANG)Angiogenin Fragment (108-123)Key Findings
Cell Proliferation Stimulates proliferation of endothelial cells (e.g., HUVECs) and various cancer cell lines.[1][2][3]Inhibits ANG-induced cell proliferation.[4]Full-length ANG acts as a mitogen, while the fragment antagonizes this effect.
Angiogenesis (Tube Formation Assay) Induces the formation of capillary-like structures (tubes) by endothelial cells on Matrigel.[5]Inhibits ANG-induced tube formation. However, one study reports the fragment itself can induce branch point formation.[4]Full-length ANG is pro-angiogenic. The fragment is primarily anti-angiogenic, though some context-dependent pro-angiogenic activity cannot be ruled out.
Angiogenesis (Chick Chorioallantoic Membrane - CAM Assay) Promotes neovascularization.Significantly decreases ANG-induced neovascularization.[6][7]In this in vivo model, the fragment demonstrates clear inhibitory effects on ANG-driven angiogenesis.
Ribonucleolytic Activity Possesses intrinsic, albeit weak, ribonuclease activity, which is crucial for its biological functions.[8]Competitively inhibits the ribonucleolytic activity of full-length ANG with an apparent inhibition constant (Ki) of 278 µM.[6]The fragment acts as a direct enzymatic inhibitor of the full-length protein.

Signaling Pathways

Full-length Angiogenin has been shown to activate key signaling pathways involved in cell survival and proliferation, notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways.[7][9] Upon binding to its putative receptor on the endothelial cell surface, ANG triggers a signaling cascade that leads to the phosphorylation and activation of ERK1/2 and Akt.[7][9] This signaling is crucial for mediating the downstream effects of ANG, including cell proliferation and migration. The inhibitory effects of the ANG(108-123) fragment on ANG-induced cell proliferation suggest that it may interfere with the activation of these signaling pathways, although direct evidence of its effect on ERK1/2 and Akt phosphorylation is not yet well-documented.

Angiogenin_Signaling ANG Full-Length Angiogenin Receptor Cell Surface Receptor ANG->Receptor Binds ANG_Fragment Angiogenin (108-123) ANG_Fragment->ANG Inhibits (Ribonucleolytic Activity) ANG_Fragment->Receptor May interfere with binding ERK ERK1/2 Receptor->ERK Activates Akt Akt Receptor->Akt Activates Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt->Proliferation Akt->Angiogenesis Cell_Proliferation_Workflow A Seed HUVECs in 96-well plate B Starve cells in basal medium A->B C Treat with Full-Length ANG and/or Fragment (108-123) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Measure Absorbance at 570nm E->F G Analyze Data: % Proliferation or % Inhibition F->G Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate to solidify A->B C Seed HUVECs with Full-Length ANG and/or Fragment B->C D Incubate for 4-18h C->D E Image Tube Formation D->E F Quantify: Branch points, Tube length E->F CAM_Assay_Workflow A Incubate Fertilized Chicken Eggs (3 days) B Create Window in Eggshell A->B C Apply Test Substance on CAM (Day 8-10) B->C D Incubate for 48-72h C->D E Observe and Image Neovascularization D->E F Quantify: Branch Points, Vessel Density E->F RNase_Assay_Workflow A Prepare Reaction Mix: ANG, Buffer, +/- Fragment B Add RNA Substrate (e.g., tRNA) A->B C Incubate at 37°C B->C D Stop Reaction with Precipitating Agent C->D E Separate Undigested RNA D->E F Measure Absorbance of Supernatant at 260nm E->F G Calculate Activity/ Inhibition (Ki) F->G

References

A Comparative Analysis of Angiogenin Fragment (108-123) and Other Angiogenesis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Angiogenin Fragment (108-123) and other prominent angiogenesis inhibitors, including Endostatin, Angiostatin, and Thrombospondin-1. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation and selection of these agents for research and therapeutic development.

Introduction to Angiogenesis and Its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing and reproduction, and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy. A variety of endogenous and synthetic molecules have been identified that can interfere with this process, each with distinct mechanisms of action. This guide focuses on a comparative analysis of Angiogenin Fragment (108-123) against other well-characterized angiogenesis inhibitors.

Overview of Angiogenesis Inhibitors

Angiogenin Fragment (108-123): This synthetic peptide corresponds to the C-terminal region of angiogenin, a potent angiogenic factor.[1][2] Paradoxically, this fragment acts as an inhibitor of the full-length protein's enzymatic and biological activities.[1][2] It has been shown to significantly decrease angiogenin-induced neovascularization, likely by interfering with the cellular processes stimulated by angiogenin, such as endothelial cell survival, proliferation, and tube formation.[3]

Endostatin: A 20-kDa C-terminal fragment of collagen XVIII, Endostatin is a broad-spectrum angiogenesis inhibitor. It has been shown to inhibit the proliferation and migration of endothelial cells and can interfere with the pro-angiogenic actions of growth factors like VEGF and bFGF.

Angiostatin: This 38-kDa internal fragment of plasminogen is a potent inhibitor of angiogenesis and was one of the first endogenous angiogenesis inhibitors to be discovered. It is known to inhibit endothelial cell proliferation and migration and can induce apoptosis in these cells.

Thrombospondin-1 (TSP-1): A large, multifunctional glycoprotein, TSP-1 is a potent endogenous inhibitor of angiogenesis.[4] It exerts its effects through both direct and indirect mechanisms, including inhibiting endothelial cell migration and survival, and sequestering pro-angiogenic growth factors.[4]

Comparative Data on Anti-Angiogenic Activity

Direct quantitative comparisons of the potency of Angiogenin Fragment (108-123) with other angiogenesis inhibitors in standardized assays are limited in publicly available literature. While the inhibitory nature of the fragment is established, head-to-head studies providing comparative IC50 values are not readily found. The following table summarizes the available quantitative and qualitative data.

InhibitorTarget/MechanismIn Vitro AssayIn Vivo AssayQuantitative Data (IC50/Ki)
Angiogenin Fragment (108-123) Inhibits Angiogenin's ribonucleolytic and biological activities.[1][2]Inhibition of tRNA cleavage.[1]Chick Chorioallantoic Membrane (CAM) Assay.[1][2]Ki = 278 μM (for tRNA cleavage)
Endostatin Broad-spectrum; inhibits endothelial cell proliferation and migration.Endothelial Cell Proliferation/Migration Assays.[5]Matrigel Plug Assay.[5]Fragments I (6-49) and IV (134-178) showed higher potency than full-length endostatin in inhibiting cell proliferation and migration.[5]
Angiostatin Inhibits endothelial cell proliferation and migration; induces apoptosis.Endothelial Cell Proliferation/Migration Assays.Various tumor models.A novel form, BL-angiostatin, inhibited angiogenesis in vitro at 20 nM.
Thrombospondin-1 (TSP-1) Inhibits endothelial cell migration and survival; sequesters growth factors.[4]Endothelial Cell Proliferation Assay.CAM Assay.GST type 1 repeat fusion protein blocked VEGF-mediated angiogenesis by 57% in a CAM assay.

Signaling Pathways

The signaling pathways through which these inhibitors exert their anti-angiogenic effects are complex and often involve multiple targets.

Angiogenin Fragment (108-123) Signaling

The primary mechanism of Angiogenin Fragment (108-123) is the direct inhibition of angiogenin. By binding to angiogenin, it likely prevents its interaction with endothelial cells and subsequent downstream signaling. Full-length angiogenin promotes angiogenesis by translocating to the nucleus and stimulating ribosomal RNA transcription, as well as activating signaling cascades like the ERK1/2 and Akt pathways. The inhibitory fragment disrupts these processes.

cluster_Angiogenin_Fragment Angiogenin Fragment (108-123) Inhibition cluster_Angiogenin_Action Angiogenin Pro-Angiogenic Signaling Angiogenin_Fragment Angiogenin Fragment (108-123) Angiogenin Angiogenin Angiogenin_Fragment->Angiogenin Inhibits Endothelial_Cell Endothelial Cell Angiogenin->Endothelial_Cell ERK_Akt ERK/Akt Pathways Endothelial_Cell->ERK_Akt rRNA_Transcription rRNA Transcription Endothelial_Cell->rRNA_Transcription Proliferation_Migration Cell Proliferation, Migration, Tube Formation ERK_Akt->Proliferation_Migration rRNA_Transcription->Proliferation_Migration

Inhibition of Angiogenin Signaling Pathway.

Endostatin Signaling

Endostatin's anti-angiogenic effects are mediated through its interaction with several cell surface receptors, including integrins (α5β1 and αvβ3) and glypicans. This binding can interfere with pro-angiogenic signaling pathways initiated by factors like VEGF and bFGF, ultimately leading to the inhibition of endothelial cell migration, proliferation, and survival.

Endostatin Endostatin Integrins Integrins (α5β1, αvβ3) Endostatin->Integrins Glypicans Glypicans Endostatin->Glypicans VEGF_bFGF_Signaling VEGF/bFGF Signaling Integrins->VEGF_bFGF_Signaling Inhibits Glypicans->VEGF_bFGF_Signaling Inhibits VEGFR VEGF Receptor Cell_Cycle_Arrest Cell Cycle Arrest VEGF_bFGF_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis VEGF_bFGF_Signaling->Apoptosis Inhibition_of_Migration Inhibition of Migration VEGF_bFGF_Signaling->Inhibition_of_Migration

Endostatin Anti-Angiogenic Signaling Pathway.

Angiostatin Signaling

Angiostatin interacts with multiple cell surface proteins, including ATP synthase, integrins, and angiomotin.[6] Its binding to ATP synthase can disrupt cellular pH regulation and induce apoptosis.[6] Interaction with integrins can inhibit endothelial cell migration.[6] Furthermore, it can interfere with signaling pathways downstream of growth factor receptors.

Angiostatin Angiostatin ATP_Synthase ATP Synthase Angiostatin->ATP_Synthase Integrins Integrins Angiostatin->Integrins Angiomotin Angiomotin Angiostatin->Angiomotin pH_Disruption Intracellular pH Disruption ATP_Synthase->pH_Disruption Inhibition_of_Migration Inhibition of Migration Integrins->Inhibition_of_Migration Angiomotin->Inhibition_of_Migration Apoptosis Apoptosis pH_Disruption->Apoptosis TSP1 Thrombospondin-1 CD36 CD36 TSP1->CD36 CD47 CD47 TSP1->CD47 Integrins Integrins TSP1->Integrins VEGF VEGF TSP1->VEGF Sequesters Apoptosis Apoptosis CD36->Apoptosis NO_Signaling_Inhibition Inhibition of NO Signaling CD47->NO_Signaling_Inhibition Inhibition_of_Migration Inhibition of Migration Integrins->Inhibition_of_Migration VEGF_Sequestration VEGF Sequestration Coat_Plate Coat Plate with Basement Membrane Extract Prepare_Cells Prepare Endothelial Cells with Test Compounds Coat_Plate->Prepare_Cells Seed_Cells Seed Cells onto Solidified Matrix Prepare_Cells->Seed_Cells Incubate Incubate (4-18 hours) Seed_Cells->Incubate Analyze Visualize and Quantify Tube Formation Incubate->Analyze Incubate_Eggs Incubate Fertilized Eggs (3-4 days) Create_Window Create Window in Eggshell Incubate_Eggs->Create_Window Apply_Compound Apply Test Compound to CAM Create_Window->Apply_Compound Incubate_Again Re-incubate (2-3 days) Apply_Compound->Incubate_Again Analyze_CAM Excise and Analyze CAM Vasculature Incubate_Again->Analyze_CAM Dissect_Aorta Dissect and Section Aorta into Rings Embed_Rings Embed Rings in 3D Matrix Dissect_Aorta->Embed_Rings Add_Media Add Culture Media with Test Compounds Embed_Rings->Add_Media Incubate_Monitor Incubate and Monitor Microvessel Outgrowth Add_Media->Incubate_Monitor Quantify Quantify Sprouting Incubate_Monitor->Quantify

References

A Comparative Guide to Angiogenin Fragment (108-123) and Angiostatin in Anti-Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of two prominent anti-angiogenic agents: Angiogenin Fragment (108-123) and Angiostatin. Tailored for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative quantitative data, details common experimental protocols, and visualizes key pathways and workflows.

Introduction and Overview

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like tumor growth.[1] The inhibition of angiogenesis has emerged as a promising therapeutic strategy, particularly in oncology.[1] Among the numerous endogenous inhibitors discovered, Angiostatin and peptides derived from other angiogenic factors, such as Angiogenin Fragment (108-123), have garnered significant interest.

Angiogenin Fragment (108-123) is a synthetic C-terminal peptide derived from angiogenin, a potent angiogenic factor.[2][3] Paradoxically, this fragment acts as an inhibitor of its parent protein, effectively blocking its pro-angiogenic activities.[2]

Angiostatin , a proteolytic fragment of plasminogen, is a naturally occurring and potent endogenous inhibitor of angiogenesis.[4][5] First isolated from the urine of tumor-bearing mice, it has been shown to induce tumor regression in various animal models.[5][6]

Mechanism of Action

The two agents inhibit angiogenesis through distinct mechanisms. Angiogenin Fragment (108-123) acts as a direct antagonist to a specific pro-angiogenic factor, while Angiostatin has a broader, multi-targeted effect on endothelial cells and the tumor microenvironment.

Angiogenin Fragment (108-123): Competitive Inhibition

The primary mechanism of Angiogenin Fragment (108-123) is the direct competitive inhibition of the full-length angiogenin protein.[7]

  • Inhibition of Ribonucleolytic Activity : Angiogenin's angiogenic effect is dependent on its ribonucleolytic (RNase) activity.[8] The (108-123) fragment, corresponding to a C-terminal region of angiogenin, binds to the parent protein and competitively inhibits its ability to cleave RNA substrates like transfer RNA (tRNA).[3][7] This suppression of enzymatic function is a key component of its anti-angiogenic effect.

  • Disruption of Angiogenic Signaling : By binding to angiogenin, the fragment prevents the parent molecule from interacting with endothelial cells, thereby disrupting downstream processes required for angiogenesis, including cell proliferation, migration, and tube formation.[7][9] It interferes with angiogenin's ability to undergo nuclear translocation in endothelial cells, a critical step for its function.[3]

Angiostatin: A Multi-Pathway Inhibitor

Angiostatin exerts its anti-angiogenic effects through interactions with multiple cell surface and intracellular targets, leading to the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis.[4][6]

  • Interaction with Cell Surface Receptors : Angiostatin binds to several proteins on the surface of endothelial cells, including ATP synthase, integrins (specifically αvβ3), and angiomotin.[4][10] Binding to ATP synthase can inhibit its activity, potentially leading to apoptosis.[4]

  • Induction of Apoptosis : Angiostatin can trigger programmed cell death in endothelial cells through at least two distinct pathways: an intrinsic pathway mediated by p53 and an extrinsic pathway involving FasL engagement.[11]

  • Inhibition of Cell Proliferation and Migration : It blocks the proliferation and migration of endothelial cells, key steps in the formation of new vessels.[6]

  • Immune Modulation : Evidence suggests that angiostatin's effects are not solely due to direct action on endothelial cells. It can act as an immune modulator, with its anti-angiogenic activity being dependent on the IL-12 signaling system and the presence of innate immune cells like macrophages.[12]

Quantitative Data Comparison

This table summarizes the available quantitative data for the two inhibitors based on published experimental results. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual assessments.

ParameterAngiogenin Fragment (108-123)AngiostatinSource
Inhibitor Type Synthetic Peptide, Competitive InhibitorEndogenous Protein Fragment[2],[4]
Primary Target AngiogeninEndothelial Cells, Immune Cells[7],[12]
Inhibition Constant (Ki) 278 µM (for tRNA degradation)Not specified[7]
Reported Efficacy 39% inhibition of tRNA degradationPotent inhibitor of tumor growth and angiogenesis in animal models[7],[5]

Key Signaling and Relationship Diagrams

The following diagrams, generated using DOT language, visualize the signaling pathways and functional relationships of these inhibitors.

Angiogenin_Fragment_Pathway cluster_inhibition Mechanism of Inhibition cluster_angiogenin_action Normal Angiogenin Function Ang_Frag Angiogenin Fragment (108-123) Ang Angiogenin (Full-Length) Ang_Frag->Ang Binds to EC_Receptor Endothelial Cell Receptor/Actin Ang_Frag->EC_Receptor Blocks Interaction Ang->EC_Receptor Angiogenesis Angiogenesis (Proliferation, Migration) Nuclear_Trans Nuclear Translocation EC_Receptor->Nuclear_Trans rRNA_trans rRNA Transcription Nuclear_Trans->rRNA_trans rRNA_trans->Angiogenesis

Caption: Signaling pathway for Angiogenin Fragment (108-123) anti-angiogenesis.

Caption: Multi-pathway mechanism of action for Angiostatin.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Confirmation Start Hypothesis: Compound X inhibits angiogenesis Prolif 1. Proliferation Assay (e.g., CCK-8) Start->Prolif Mig 2. Migration Assay (e.g., Wound Healing) Prolif->Mig Positive Result Tube 3. Tube Formation Assay (on Matrigel) Mig->Tube Positive Result CAM Chick Chorioallantoic Membrane (CAM) Assay Tube->CAM Confirm In Vivo Tumor Tumor Xenograft Model CAM->Tumor Advanced Model Data Data Analysis: Quantify inhibition (IC50, etc.) Tumor->Data Conclusion Conclusion: Compound X is a potential anti-angiogenic agent Data->Conclusion

Caption: General experimental workflow for anti-angiogenesis studies.

Detailed Experimental Protocols

Standardized in vitro assays are crucial for evaluating and comparing the efficacy of anti-angiogenic compounds. Below are detailed methodologies for three key experiments.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation rate of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Objective : To quantify the inhibition of endothelial cell growth.

  • Methodology :

    • Cell Seeding : Seed HUVECs into 96-well plates at a density of approximately 1x10³ to 2.5x10⁴ cells/well in complete endothelial growth medium.[13][14] Incubate for 12-24 hours to allow for cell attachment.

    • Serum Starvation (Optional) : To synchronize cells and reduce baseline proliferation, replace the medium with a low-serum (e.g., 0.2-2% FBS) medium and incubate for an additional 24 hours.[13][14]

    • Treatment : Replace the medium with low-serum medium containing various concentrations of the test compound (Angiogenin Fragment or Angiostatin) and a pro-angiogenic stimulus (e.g., VEGF at 20 ng/ml).[13] Include positive (stimulus only) and negative (low-serum medium only) controls.

    • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13][15]

    • Quantification : Assess cell viability and proliferation using a metabolic assay like CCK-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.[14][15] Read the absorbance or luminescence according to the manufacturer's protocol.

    • Analysis : Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing)

This assay assesses the impact of a compound on the directional migration of endothelial cells, mimicking the cell movement that occurs during angiogenesis.

  • Objective : To measure the inhibition of endothelial cell migration.

  • Methodology :

    • Create Monolayer : Seed HUVECs in a 12-well or 24-well plate and grow them to 90-100% confluency.[16][17]

    • Create Wound : Use a sterile 200 µL pipette tip to create a straight, uniform scratch through the center of the cell monolayer.[16]

    • Wash : Gently wash the wells with PBS to remove detached cells.[16]

    • Treatment : Add medium containing the test compound at various concentrations, along with a migratory stimulus like VEGF (10 ng/mL).

    • Imaging : Immediately capture images of the wounds at time zero (T₀) using a phase-contrast microscope.

    • Incubation : Incubate the plate for 8-12 hours at 37°C and 5% CO₂ to allow for cell migration into the wounded area.

    • Final Imaging : Capture images of the same wound fields at the end of the incubation period (T₈).

    • Analysis : Measure the area of the wound at T₀ and T₈ using image analysis software (e.g., ImageJ with the TScratch plugin).[16] Calculate the percentage of wound closure or recovery and compare treated groups to the control.[16]

Endothelial Cell Tube Formation Assay

This is one of the most widely used in vitro assays to model the reorganization and differentiation of endothelial cells into capillary-like structures.[18]

  • Objective : To evaluate the ability of a compound to inhibit the formation of three-dimensional, tube-like networks by endothelial cells.

  • Methodology :

    • Coat Plate : Thaw a basement membrane extract (BME) solution, such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-250 µL of the BME solution to each well of a pre-chilled 96-well or 24-well plate.[19][20]

    • Solidify Gel : Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[19]

    • Prepare Cells : Harvest HUVECs and resuspend them in a small volume of endothelial basal medium containing the test compounds at desired concentrations.

    • Seed Cells : Plate the cell suspension onto the solidified BME gel at a density of 1.5-3 x 10⁴ cells per well (for a 96-well plate).[20]

    • Incubation : Incubate at 37°C and 5% CO₂ for 4 to 18 hours. Tube formation typically occurs rapidly, within hours.[18][19]

    • Imaging : Visualize and photograph the tube network using a phase-contrast microscope.

    • Quantification : Analyze the images to quantify angiogenesis. Key parameters include the total tube length, the number of branch points, and the total area covered by the tube network. This can be done using specialized imaging software.

Conclusion

Both Angiogenin Fragment (108-123) and Angiostatin are valuable tools in the study of anti-angiogenesis, but they operate through fundamentally different principles.

  • Angiogenin Fragment (108-123) offers high specificity by targeting a single pro-angiogenic factor. This makes it an excellent tool for studies focused specifically on the role of angiogenin in pathological angiogenesis and for developing highly targeted therapeutics. Its mechanism is direct and antagonistic.[2][7]

  • Angiostatin represents a broader-spectrum inhibitor that affects multiple facets of the angiogenic process, from endothelial cell survival and migration to modulating the immune response.[4][11][12] This pleiotropic activity makes it a potent inhibitor in complex biological systems like tumors, where multiple pro-angiogenic pathways are often active.

For researchers, the choice between these two agents depends on the experimental question. To dissect the specific contribution of the angiogenin pathway, the (108-123) fragment is ideal. To study broader mechanisms of angiogenesis inhibition or to achieve potent suppression in complex in vivo models, Angiostatin may be more effective. This guide provides the foundational data and protocols to aid in the design and execution of such comparative studies.

References

Validating the Specificity of Angiogenin Fragment (108-123) for Angiogenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Angiogenin Fragment (108-123) with other inhibitors of Angiogenin, a key protein implicated in tumor growth and angiogenesis. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to validate the specificity of this peptide fragment.

Comparative Analysis of Angiogenin Inhibitors

Angiogenin (ANG) is a potent inducer of neovascularization and its activity is a target for anti-cancer therapies. Several molecules have been identified that inhibit ANG's function. This section compares the performance of Angiogenin Fragment (108-123) with other notable inhibitors.

Table 1: Quantitative Comparison of Angiogenin Inhibitors

InhibitorTypeInhibition Constant (Ki)Mechanism of Action
Angiogenin Fragment (108-123)Peptide (C-terminal fragment)278 µMCompetitively inhibits ribonucleolytic activity
Placental Ribonuclease Inhibitor (RI)Protein0.7 fMTightly binds to the active site, blocking substrate access
NSC-65828Small Molecule81 µMBinds to the ribonucleolytic active site

Experimental Validation of Specificity

The specificity of Angiogenin Fragment (108-123) is a critical attribute for its potential as a targeted therapeutic. The following experimental data and protocols support its specific action on Angiogenin.

Ribonucleolytic Activity Inhibition

The enzymatic activity of Angiogenin is crucial for its angiogenic function. Assays measuring the inhibition of this activity are a primary method for assessing the potency and specificity of inhibitors.

Table 2: Inhibition of Angiogenin's Ribonucleolytic Activity

InhibitorSubstrateResult
Angiogenin Fragment (108-123)tRNAConcentration-dependent inhibition
Placental Ribonuclease Inhibitor (RI)various RNAsPotent inhibition
NSC-65828synthetic fluorogenic substrateInhibition of enzymatic activity

A key aspect of specificity is the ability of an inhibitor to distinguish between Angiogenin and its homologs, such as Ribonuclease A (RNase A). While Angiogenin is a member of the ribonuclease A superfamily, specific inhibitors should ideally target Angiogenin with significantly higher affinity. Studies have shown that it is challenging to develop inhibitors that are highly specific for Angiogenin over RNase A. However, some rationally designed small molecule derivatives have been shown to have a modest two-fold better inhibition of Angiogenin compared to RNase A.

Inhibition of Angiogenesis

The biological output of Angiogenin's activity is the formation of new blood vessels. The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis and its inhibition.

Table 3: Effect of Inhibitors on Angiogenesis (CAM Assay)

InhibitorEffect on Angiogenesis
Angiogenin Fragment (108-123)Significant decrease in neovascularization
Placental Ribonuclease Inhibitor (RI)Abolishes angiogenic activity
NSC-65828Delays tumor formation by inhibiting angiogenesis in mouse models

Experimental Protocols

Ribonucleolytic Activity Assay Protocol

This protocol is adapted from studies measuring the enzymatic activity of Angiogenin.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl).

  • Substrate: Use a suitable substrate, such as yeast tRNA or a synthetic fluorogenic substrate.

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human Angiogenin and the inhibitor (e.g., Angiogenin Fragment 108-123) at various concentrations.

  • Assay Procedure:

    • Pre-incubate Angiogenin with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

    • Incubate the reaction at 37°C for a specific time.

  • Detection:

    • For tRNA substrate, the reaction can be stopped by adding a denaturing gel-loading buffer. The cleavage products are then resolved by polyacrylamide gel electrophoresis and visualized by staining (e.g., with ethidium bromide).

    • For fluorogenic substrates, the increase in fluorescence is monitored continuously using a fluorometer.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate the inhibition constant (Ki).

Chick Chorioallantoic Membrane (CAM) Assay Protocol

This protocol provides a general framework for the CAM assay.

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Window Preparation: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Sample Application:

    • Prepare sterile, non-toxic carriers (e.g., gelatin sponges or filter paper discs).

    • Saturate the carriers with the test substance (Angiogenin alone, Angiogenin plus inhibitor, or control vehicle).

    • Carefully place the carriers on the CAM.

  • Incubation: Reseal the window with sterile tape and return the eggs to the incubator for 2-3 days.

  • Analysis:

    • On the designated day, open the window and observe the CAM.

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by using image analysis software to measure vessel density and length.

    • Compare the results from the inhibitor-treated groups to the positive (Angiogenin only) and negative (vehicle only) controls.

Signaling Pathways and Experimental Workflows

Angiogenin Signaling Pathway

Angiogenin initiates a signaling cascade upon binding to the cell surface, leading to cell proliferation, migration, and invasion. A key interaction is with a putative 170-kDa receptor and cell-surface actin. This leads to the activation of downstream kinases such as ERK1/2 and Akt.[1][2]

Angiogenin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang Angiogenin Receptor Putative 170-kDa Receptor Ang->Receptor Binding Actin Cell-Surface Actin Ang->Actin ERK ERK1/2 Receptor->ERK Activation Akt Akt Receptor->Akt Activation Proliferation Cell Proliferation & Migration ERK->Proliferation Akt->Proliferation

Caption: Angiogenin signaling cascade initiation.

Experimental Workflow for Validating Inhibitor Specificity

The following workflow outlines the key steps to validate the specificity of an Angiogenin inhibitor like the 108-123 fragment.

Inhibitor_Validation_Workflow Inhibitor Angiogenin Inhibitor (e.g., Fragment 108-123) Enzymatic_Assay Ribonucleolytic Activity Assay Inhibitor->Enzymatic_Assay Binding_Assay Competitive Binding Assay (vs. Angiogenin) Inhibitor->Binding_Assay Specificity_Assay Specificity Assay (vs. RNase A) Inhibitor->Specificity_Assay In_Vivo_Assay In Vivo Angiogenesis Assay (CAM) Enzymatic_Assay->In_Vivo_Assay Cell_Assay Cell-Based Assays (Proliferation, Migration) Binding_Assay->Cell_Assay Validation Specificity Validated Specificity_Assay->Validation In_Vivo_Assay->Validation Cell_Assay->Validation

Caption: Workflow for inhibitor specificity validation.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety, handling, and disposal protocols for Angiogenin Fragment (108-123), a synthetic peptide segment used in angiogenesis research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Product Identification and Properties

Table 1: Chemical and Physical Properties of Angiogenin Fragment (108-123)

PropertyValueSource
Molecular Formula C83H132N26O24[1]
Molecular Weight 1878.10 g/mol [1]
Appearance Lyophilized powder[1]
Storage (Lyophilized) -20°C, desiccated[1]
Storage (In Solution) -20°C, use within 1 month[1]

II. Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be strictly followed when handling Angiogenin Fragment (108-123).

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety glasses or goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Body Protection: A standard laboratory coat is required.

III. Spill and Leak Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.

  • Containment: For powdered spills, avoid creating dust. Gently cover with an absorbent material like sand or vermiculite.[3] For liquid spills, absorb with an inert material.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate laboratory detergent and water. For equipment, an enzymatic detergent followed by a sodium hypochlorite solution can be effective for peptide decontamination.[4]

IV. Disposal Procedures

As no specific disposal instructions for Angiogenin Fragment (108-123) are available, general principles for non-hazardous laboratory chemical and peptide waste should be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

  • Solid Waste:

    • Collect all solid waste, including unused lyophilized powder and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container.

    • The label should include "Angiogenin Fragment (108-123) Waste" and any other information required by your institution.

    • Store the waste container in a secure, designated area until collection by your institution's hazardous waste program.

  • Liquid Waste:

    • Solutions containing Angiogenin Fragment (108-123) should not be disposed of down the drain unless explicitly permitted by your local EHS guidelines for non-hazardous chemical waste.[5][6][7]

    • Collect all liquid waste in a compatible, sealed, and clearly labeled container. The container should be appropriate for the solvent used (e.g., glass or plastic).[7]

    • The label should clearly identify the contents, including the peptide and all solvents.

    • Store with other chemical waste for collection and disposal by your institution's hazardous waste management service.

  • Empty Containers:

    • Thoroughly rinse empty containers that held Angiogenin Fragment (108-123) three times with an appropriate solvent.

    • Collect the rinsate as liquid chemical waste.[7]

    • Deface the original label on the container to prevent accidental reuse.[5]

    • Dispose of the cleaned, defaced container in the regular laboratory glass or plastic recycling, as appropriate.[7]

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and proper disposal pathways for Angiogenin Fragment (108-123) waste generated in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Processing & Disposal start Angiogenin Fragment (108-123) Waste solid_waste Solid Waste (Unused powder, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container empty_container->rinse_container hazardous_waste_pickup Arrange for Hazardous Waste Pickup collect_solid->hazardous_waste_pickup collect_liquid->hazardous_waste_pickup collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate deface_label Deface Original Label rinse_container->deface_label collect_rinsate->collect_liquid dispose_container Dispose in Lab Recycling deface_label->dispose_container

Caption: Disposal workflow for Angiogenin Fragment (108-123).

References

Essential Safety and Operational Protocols for Handling Angiogenin Fragment (108-123)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Angiogenin Fragment (108-123). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and maintain the integrity of the research material.

Product Identification:

  • Product Name: Angiogenin Fragment (108-123)[1]

  • Appearance: White powder[2]

  • Storage Conditions: Store lyophilized at -20°C in a desiccated environment.[2][3] For solutions, store at -20°C and use within one month to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[3]

Hazard Identification and Precautionary Measures: The chemical, physical, and toxicological properties of Angiogenin Fragment (108-123) have not been fully investigated.[2] Therefore, it should be handled with due care, assuming it is potentially hazardous. This product is intended for research use only and is not for human or animal administration.[2][3][4]

Key safety precautions include:

  • Avoiding inhalation of the powder.[2]

  • Preventing contact with eyes, skin, and clothing.[2]

  • Not releasing the material into the environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Angiogenin Fragment (108-123) in various laboratory scenarios.

Scenario Required PPE Purpose
Handling Lyophilized Powder (e.g., weighing, aliquoting) - Nitrile gloves- Laboratory coat- Safety goggles with side shields- Face mask or respiratorTo prevent skin contact, protect clothing from contamination, shield eyes from airborne particles, and avoid inhalation of the powder.[2][4][5]
Reconstituting the Peptide - Nitrile gloves- Laboratory coat- Safety goggles with side shieldsTo protect against splashes of the solvent and the peptide solution.
Handling the Peptide Solution - Nitrile gloves- Laboratory coat- Safety gogglesTo prevent skin and eye contact with the peptide solution.
Accidental Spill Cleanup - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles- Respirator (if significant dust is generated)To provide enhanced protection during cleanup of potentially hazardous material.[2]
Waste Disposal - Nitrile gloves- Laboratory coat- Safety gogglesTo ensure protection during the handling and disposal of contaminated waste.

Experimental Protocols: Step-by-Step Handling and Disposal Plan

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety goggles) before opening the package.

  • Verify that the product name and catalog number on the vial match the order.

  • Store the lyophilized peptide at -20°C in a desiccated, clearly labeled container.[2][3]

Reconstitution and Handling:

  • Before opening the vial, allow it to warm to room temperature to prevent moisture contamination.

  • Work in a clean, designated area, such as a laboratory bench or a chemical fume hood.

  • Don the appropriate PPE: nitrile gloves, a lab coat, and safety goggles.

  • Carefully open the vial.

  • Add the appropriate solvent as per the research protocol to reconstitute the peptide.

  • Gently swirl or pipette to dissolve the contents completely. Avoid vigorous shaking.

  • For long-term storage of the solution, aliquot it into smaller, single-use vials and store at -20°C.[3]

Accidental Spill Response:

  • Small Spills (Powder):

    • Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.[2]

    • Place the swept material into a sealed bag for waste disposal.[2]

    • Clean the spill area with a suitable laboratory disinfectant or detergent.

  • Small Spills (Solution):

    • Absorb the spill with absorbent material.

    • Place the used absorbent material into a sealed bag for waste disposal.

    • Clean the spill area with a suitable laboratory disinfectant or detergent.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact the institution's environmental health and safety (EHS) office for guidance.

Disposal Plan: All waste materials contaminated with Angiogenin Fragment (108-123) must be disposed of in accordance with federal, state, and local environmental regulations.[2]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all unused peptide solutions and other contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal:

    • A recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Alternatively, contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Receive & Store Receive & Store Prepare Workspace->Receive & Store Reconstitute Peptide Reconstitute Peptide Receive & Store->Reconstitute Peptide Perform Experiment Perform Experiment Reconstitute Peptide->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose via EHS Dispose via EHS Decontaminate Workspace->Dispose via EHS Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow Spill Protocol->Segregate Waste

Caption: Workflow for handling and disposal of Angiogenin Fragment (108-123).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.